Technical Documentation Center

4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride
  • CAS: 1220036-72-5

Core Science & Biosynthesis

Foundational

CAS registry number for 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride

Technical Whitepaper: Profiling 4-[(2-Fluoroethoxy)methyl]piperidine Hydrochloride in Advanced Drug Discovery and PET Radiochemistry As a Senior Application Scientist, I have structured this technical guide to provide an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Profiling 4-[(2-Fluoroethoxy)methyl]piperidine Hydrochloride in Advanced Drug Discovery and PET Radiochemistry

As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride (CAS: 1220036-72-5)[1]. Rather than merely cataloging its properties, this whitepaper deconstructs the mechanistic rationale behind its structural motifs, its strategic utility in medicinal chemistry, and the self-validating protocols required for its synthesis and integration into Positron Emission Tomography (PET) radiotracer development.

Chemical Identity & Quantitative Profiling

The compound is a highly specialized building block characterized by a basic piperidine core tethered to a fluorinated ether. The hydrochloride salt form is utilized to ensure benchtop stability, prevent atmospheric oxidation of the secondary amine, and enhance aqueous solubility for biological assays.

Table 1: Physicochemical Profile and Structural Metrics

PropertyValue / Description
Chemical Name 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride[1]
CAS Registry Number 1220036-72-5[1]
Molecular Formula C₈H₁₆FNO • HCl (C₈H₁₇ClFNO)[1]
Molecular Weight 197.68 g/mol [1]
Core Pharmacophores Secondary amine (Piperidine), Aliphatic ether, Organofluorine
Typical Physical State White to off-white crystalline powder
Solubility Profile Highly soluble in H₂O, DMSO, and Methanol; Insoluble in Hexanes

Mechanistic Rationale in Drug Design

The architecture of 4-[(2-fluoroethoxy)methyl]piperidine is not arbitrary; it is a meticulously designed scaffold that solves specific pharmacokinetic and imaging challenges in drug development.

  • The Piperidine Core: The piperidine ring is a privileged scaffold in central nervous system (CNS) drug design. Its secondary nitrogen is protonated at physiological pH (7.4), allowing it to form critical salt bridges with aspartate or glutamate residues in target proteins, such as the Sigma-1 receptor[2][3] or the vesicular monoamine transporter-2 (VMAT2)[4][5].

  • The Fluoroethoxy Ether Motif: The substitution of a standard methoxy or ethoxy group with a 2-fluoroethoxy moiety serves a dual purpose. First, the highly electronegative fluorine atom lowers the pKa of adjacent protons, significantly increasing the metabolic stability of the ether linkage against cytochrome P450-mediated oxidative O-dealkylation[6][7]. Second, it modulates the lipophilicity (LogD) of the molecule, striking an optimal balance between aqueous solubility and blood-brain barrier (BBB) permeability.

PET_Utility Core 4-[(2-Fluoroethoxy)methyl]piperidine Prop1 Piperidine Ring Basic center, CNS penetration Core->Prop1 Prop2 Ether Linkage H-bond acceptor, flexibility Core->Prop2 Prop3 Fluoroethyl Group 18F radiolabeling site, metabolic stability Core->Prop3 App1 Receptor Ligands (e.g., Sigma-1, VMAT2) Prop1->App1 Prop2->App1 App2 PET Radiotracers (In vivo imaging) Prop3->App2

Pharmacophore mapping of the fluoroethoxy-piperidine motif in drug design.

Applications in Positron Emission Tomography (PET)

In the realm of radiochemistry, the 2-fluoroethoxy group is a cornerstone for the development of ¹⁸F-labeled PET tracers[8]. Fluorine-18 is the ideal PET isotope due to its 109.8-minute half-life, which allows sufficient time for multi-step radiosynthesis, purification, and clinical imaging.

By utilizing 4-[(2-fluoroethoxy)methyl]piperidine as a "cold" (non-radioactive) reference standard, researchers can validate the chromatographic behavior (HPLC retention times) of the "hot" ¹⁸F-labeled equivalent[8]. This structural motif has been successfully deployed in the synthesis of highly affine spirocyclic piperidine derivatives for Sigma-1 receptor imaging[3] and in the mapping of myocardial perfusion[9][10].

Experimental Protocol: Synthesis & Self-Validating Quality Control

To synthesize this building block from commercially available starting materials, a two-step protection/alkylation/deprotection sequence is required. The following protocol is designed with built-in causality and self-validating checkpoints.

Step 1: Alkylation of the Primary Alcohol
  • Objective: Form the fluoroethoxy ether linkage.

  • Causality: N-Boc-4-piperidinemethanol is used as the starting material. The tert-butyloxycarbonyl (Boc) group is strictly required to prevent competitive N-alkylation of the piperidine nitrogen. Sodium hydride (NaH) is selected as the base because its strong basicity ensures irreversible, quantitative deprotonation of the primary alcohol, driving the subsequent Sₙ2 nucleophilic attack on 1-bromo-2-fluoroethane.

  • Procedure:

    • Dissolve N-Boc-4-piperidinemethanol (1.0 eq) in anhydrous DMF under an inert argon atmosphere.

    • Cool the solution to 0 °C and add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Self-Validation: The evolution of hydrogen gas (bubbling) visually confirms the formation of the alkoxide intermediate.

    • Stir for 30 minutes, then add 1-bromo-2-fluoroethane (1.2 eq) dropwise. Warm to room temperature and stir for 12 hours.

    • Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, and concentrate to yield the N-Boc protected intermediate.

Step 2: Boc-Deprotection and Salt Formation
  • Objective: Remove the protecting group and isolate the target compound as a stable hydrochloride salt.

  • Causality: A solution of 4M HCl in dioxane is utilized rather than aqueous acids (like TFA/H₂O) because the anhydrous conditions force the resulting piperidine hydrochloride salt to precipitate directly out of the organic solvent, eliminating the need for complex aqueous workups or chromatography.

  • Procedure:

    • Dissolve the crude intermediate in a minimal amount of anhydrous dichloromethane (DCM).

    • Add 4M HCl in dioxane (5.0 eq) at room temperature. Self-Validation: The cleavage of the Boc group releases isobutylene and CO₂ gas. The cessation of effervescence indicates reaction completion.

    • Stir for 2 hours. Add diethyl ether to fully precipitate the product.

    • Filter the white solid, wash with cold ether, and dry under high vacuum to yield 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride (CAS: 1220036-72-5)[1].

Step 3: Analytical Validation (QC)

To validate the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory.

  • ¹H NMR (D₂O): The definitive proof of the fluoroethoxy motif is the presence of a characteristic doublet of multiplets for the -CH₂-F protons around 4.50 – 4.65 ppm . This distinct splitting pattern is caused by the strong geminal ¹H-¹⁹F spin-spin coupling (J ≈ 47 Hz), which serves as an unequivocal self-validating marker of a successful fluorination/alkylation event.

Synthesis A N-Boc-4-piperidinemethanol (Starting Material) B Alkylation (1-Bromo-2-fluoroethane, NaH) A->B C N-Boc-4-[(2-fluoroethoxy)methyl]piperidine (Intermediate) B->C D Deprotection (4M HCl in Dioxane) C->D E 4-[(2-Fluoroethoxy)methyl]piperidine HCl (CAS: 1220036-72-5) D->E

Workflow for the synthesis of 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride.

References

  • ChemicalBook. "4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride | 1220036-72-5". chemicalbook.com. 1

  • Hankosky, E. R., et al. (2017). "Fluoroethoxy-1,4-diphenethylpiperidine and Piperazine Derivatives: Potent and Selective Inhibitors of [3H]Dopamine Uptake at the Vesicular Monoamine Transporter-2". UKnowledge / Bioorganic & Medicinal Chemistry Letters. 4

  • Hankosky, E. R., et al. (2017). "Fluoroethoxy-1,4-diphenethylpiperidine and Piperazine Derivatives: Potent and Selective Inhibitors of [3H]Dopamine Uptake at the Vesicular Monoamine Transporter-2 (Extended)". UKnowledge. 5

  • Alfa Chemistry. "A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials". alfa-chemistry.com. 6

  • Liu, P., et al. (2007). "Discovery of N-{(1S,2S)-2-(3-Cyanophenyl)-3-[4-(2-[18F]fluoroethoxy)phenyl]-1-methylpropyl}-2-methyl-2-[(5-methylpyridin-2-yl)oxy]propanamide, a Cannabinoid-1 Receptor Positron Emission Tomography Tracer Suitable for Clinical Use". ACS Publications.7

  • "Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors". RSC Publishing. 2

  • "Synthesis and Evaluation of Novel 18F-Labeled Spirocyclic Piperidine Derivatives as σ1 Receptor Ligands for Positron Emission Tomography Imaging". ACS Publications. 3

  • "Fluorine-18 labelled building blocks for PET tracer synthesis". RSC Publishing.8

  • Kim, D.-Y., et al. (2012). "Synthesis of [18F]-labeled (2-(2-fluoroethoxy)ethyl)tris(4-methoxyphenyl)phosphonium cation as a potential agent for positron emission tomography myocardial imaging". OSTI.GOV. 9

  • Kim, D.-Y., et al. (2012). "Synthesis of [18F]-labeled (2-(2-fluoroethoxy)ethyl)tris(4-methoxyphenyl)phosphonium cation as a potential agent for positron emission tomography myocardial imaging". PubMed / NIH. 10

Sources

Exploratory

The Strategic Role of 4-[(2-Fluoroethoxy)methyl]piperidine Hydrochloride in Neuropharmacology and Molecular Imaging

An In-Depth Technical Guide by a Senior Application Scientist As an application scientist bridging the disciplines of synthetic organic chemistry and molecular imaging, I approach 4-[(2-Fluoroethoxy)methyl]piperidine hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide by a Senior Application Scientist

As an application scientist bridging the disciplines of synthetic organic chemistry and molecular imaging, I approach 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride (CAS: 1220036-72-5) not merely as a chemical commodity, but as a highly tunable pharmacophoric engine. In modern drug discovery, the piperidine ring is a ubiquitous scaffold for central nervous system (CNS) therapeutics. However, the strategic functionalization with a (2-fluoroethoxy)methyl group elevates this building block into a dual-purpose asset: it precisely modulates lipophilicity for blood-brain barrier (BBB) penetration and serves as a bioisosteric framework primed for fluorine-18 ( 18F ) isotopic substitution in Positron Emission Tomography (PET) radiotracer development.

This whitepaper deconstructs the physicochemical properties, analytical validation, and synthetic integration of this critical building block, providing actionable, field-proven insights for researchers developing next-generation neurotherapeutics and diagnostic imaging agents.

Physicochemical Profiling & Structural Dynamics

To effectively utilize a chemical building block, one must understand the causality behind its structural properties. The hydrochloride salt form of 4-[(2-Fluoroethoxy)methyl]piperidine is intentionally selected over its free-base counterpart to prevent the oxidative degradation of the secondary amine and to inhibit the absorption of atmospheric CO 2​ (which leads to carbamate formation).

The addition of the fluoroethoxy group introduces a highly stable C–F bond that resists cytochrome P450-mediated metabolic oxidation, while simultaneously tuning the polar surface area to maintain a favorable LogD profile (typically 1.0–3.0 in derived pharmacophores) essential for CNS applications.

Table 1: Quantitative Physicochemical Data & Analytical Rationale

PropertyValueScientific Rationale & Application
Chemical Name 4-[(2-Fluoroethoxy)methyl]piperidine HClStandard IUPAC nomenclature defining the core scaffold.
CAS Number 1220036-72-5Unique identifier for regulatory tracking and procurement.
Molecular Formula C 8​ H 16​ FNO • HClDefines exact stoichiometric calculations for synthetic coupling.
Molecular Weight 197.68 g/mol Critical for determining molar equivalents in cross-coupling.
Physical Form Crystalline SolidEnsures precise gravimetric weighing and long-term shelf stability.
Solubility Profile H 2​ O, DMSO, MeOH, DMF (Freebased)Dictates solvent selection for NMR validation and SN2 workflows.
pKa (Piperidine NH) ~9.0 – 9.5 (Estimated)Ensures protonation at physiological pH, aiding in target binding.

Analytical Characterization: A Self-Validating Protocol

Before integrating this building block into complex, multi-step syntheses (such as the development of Tau or VMAT2 PET tracers), its structural integrity must be validated. The following protocol is designed as a self-validating system , meaning the analytical outputs inherently confirm both purity and structural connectivity.

Quality Control Workflow:

  • 1 H-NMR (in DMSO-d 6​ ): The critical self-validating check is the integration ratio. Look for the highly deshielded multiplet of the –CH 2​ –F protons at ~4.5 ppm (driven downfield by the electronegative fluorine) and compare its integration against the broad singlet of the piperidine NH 2+​ protons at ~9.0 ppm. A 2:2 ratio confirms the ether linkage is intact and the salt stoichiometry is exactly 1:1.

  • LC-MS (ESI+): The expected mass-to-charge ratio ( m/z ) for the free base [M+H] + is 162.1 . The presence of this single dominant peak validates the absence of poly-alkylated impurities.

  • RP-HPLC: Utilize a C18 column with a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). The TFA ensures the amine remains fully protonated, preventing peak tailing and providing a sharp, quantifiable chromatogram.

Synthetic Integration & Experimental Workflows

The true value of 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride lies in its application as a precursor for high-affinity CNS ligands. For instance, [1], and similar scaffolds have been [3].

Below is a field-proven, step-by-step methodology for coupling this building block to an aryl/alkyl pharmacophore.

Protocol: N-Alkylation of the Piperidine Core

Objective: Covalently link the piperidine building block to a target electrophile while preventing side reactions.

  • Step 1: Freebasing and Solvation. Suspend 1.0 eq of the HCl salt in anhydrous N,N-Dimethylformamide (DMF). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The HCl salt is unreactive. DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the piperidine nitrogen without competing for the electrophile. Anhydrous DMF provides a high dielectric constant to stabilize the S N​ 2 transition state.

  • Step 2: Electrophilic Addition. Dropwise addition of 1.05 eq of the target alkyl halide (or tosylate) dissolved in DMF at 0°C.

    • Causality: Cooling controls the initial exothermic reaction, minimizing polyalkylation or elimination (E2) side reactions.

  • Step 3: Thermal Activation. Warm the reaction to 80°C under an argon atmosphere for 12 hours.

    • Causality: Thermal energy overcomes the S N​ 2 activation barrier. Argon prevents oxidative degradation of the amine at elevated temperatures.

  • Step 4: Self-Validating Quench. Cool to room temperature. Extract a 10 µL aliquot for LC-MS to validate the disappearance of the 162.1 m/z peak. Once confirmed, quench the bulk reaction with saturated aqueous NaHCO 3​ and extract with Ethyl Acetate (EtOAc).

    • Causality: NaHCO 3​ neutralizes residual acid, ensuring the newly formed tertiary amine remains in its lipophilic free-base form, driving it cleanly into the organic layer.

  • Step 5: Purification. Concentrate and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

G A 4-[(2-Fluoroethoxy)methyl]piperidine HCl (Core Building Block) B Base-Promoted Freebasing (e.g., DIPEA in DMF) A->B C N-Alkylation / Arylation (Coupling Reaction) B->C D Fluoroethoxy-Piperidine Pharmacophore (Lead Candidate) C->D E 18F Isotopic Exchange (Radiolabeling) D->E Isotope Substitution F Neurological PET Imaging (In Vivo Mapping) E->F

Workflow from piperidine building block to 18F-PET radiotracer for neuroimaging.

Application in Neurological PET Imaging

The ultimate trajectory for many compounds derived from this building block is clinical PET imaging. The stable 19F atom in the fluoroethoxy chain acts as a placeholder during in vitro assay development. Once a lead compound demonstrates high target selectivity—such as [2]—the synthesis is adapted for late-stage radiofluorination.

During radiolabeling, a tosylate or mesylate precursor is bombarded with cyclotron-generated [ 18F ]fluoride. The resulting radiotracer leverages the optimized lipophilicity of the fluoroethoxy-piperidine core to cross the BBB, bind to the neurological target, and emit 511 keV gamma rays upon positron annihilation, allowing for high-resolution spatial mapping of brain pathology.

G Tracer 18F-Fluoroethoxy Piperidine Tracer (Systemic Administration) BBB Blood-Brain Barrier (BBB) Penetration (LogD 1.0 - 3.0) Tracer->BBB Target Target Engagement (VMAT2, Sigma-1, or Tau) BBB->Target Signal Positron Emission (18F Decay) (511 keV Gamma Rays) Target->Signal Image PET Image Reconstruction (Spatial Mapping of Pathology) Signal->Image

Mechanistic pathway of fluoroethoxy-piperidine radiotracers in PET imaging.

References

  • Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters (via NIH PMC). Available at:[Link]

  • PET Imaging Evaluation of Four σ1 Radiotracers in Nonhuman Primates. Journal of Nuclear Medicine. Available at:[Link]

  • PI-2620 Lead Optimization Highlights the Importance of Off-Target Assays to Develop a PET Tracer for the Detection of Pathological Aggregated Tau in Alzheimer’s Disease and Other Tauopathies. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Foundational

An In-depth Technical Guide to the In Vitro Toxicity Profile of 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract The piperidine scaffold is a ubiquitous and highly valued structural motif in modern medicinal chemistry, integral to the architecture of a multitu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a ubiquitous and highly valued structural motif in modern medicinal chemistry, integral to the architecture of a multitude of approved pharmaceuticals.[1][2] Its prevalence stems from favorable physicochemical and pharmacokinetic properties that enhance drug-like characteristics.[2] This guide provides a comprehensive framework for establishing the in vitro toxicity profile of a novel piperidine derivative, 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride. As direct toxicological data for this specific molecule are not publicly available, this document serves as an expert-led, protocol-driven manual for its comprehensive safety assessment. We will detail the strategic selection of assays, the underlying scientific rationale, and step-by-step methodologies grounded in international regulatory guidelines. This approach ensures the generation of a robust, reliable, and interpretable dataset essential for advancing a drug candidate through the development pipeline.

Introduction: The Piperidine Moiety and the Imperative of Early Safety Assessment

Piperidine-containing compounds are a cornerstone of the pharmaceutical industry, with applications spanning oncology, central nervous system disorders, and infectious diseases.[1][2] The metabolic stability and ability of the piperidine ring to modulate lipophilicity and hydrogen bonding properties often contribute to improved pharmacokinetic profiles and reduced toxicity.[2] However, as with any chemical class, structural modifications can significantly alter the biological and toxicological properties of the parent scaffold.

Early and comprehensive in vitro toxicity profiling is not merely a regulatory hurdle but a critical component of a successful drug development campaign.[3] A tiered approach, beginning with a battery of in vitro assays, allows for the early identification of potential liabilities, conserves resources, and adheres to the ethical principles of reducing animal testing.[3][4] This guide will delineate a recommended testing strategy for 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride, focusing on cytotoxicity, genotoxicity, and other relevant endpoints as dictated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD).[3][5]

A Tiered Strategy for In Vitro Toxicity Assessment

The FDA advocates for a phased approach to toxicology testing, commencing with in vitro studies to identify potential adverse effects at an early stage.[3] This strategy is designed to build a comprehensive safety profile before advancing to more complex in vivo models.

G cluster_0 Tier 1: Foundational Toxicity cluster_1 Tier 2: Specific Organ & Pathway Toxicity cluster_2 Tier 3: Mechanistic Deep Dive Cytotoxicity Cytotoxicity Genotoxicity Genotoxicity Cardiotoxicity Cardiotoxicity Hepatotoxicity Hepatotoxicity Phototoxicity Phototoxicity Apoptosis Assays Apoptosis Assays Signaling Pathway Analysis Signaling Pathway Analysis Tier 1: Foundational Toxicity Tier 1: Foundational Toxicity Tier 2: Specific Organ & Pathway Toxicity Tier 2: Specific Organ & Pathway Toxicity Tier 1: Foundational Toxicity->Tier 2: Specific Organ & Pathway Toxicity Tier 3: Mechanistic Deep Dive Tier 3: Mechanistic Deep Dive Tier 2: Specific Organ & Pathway Toxicity->Tier 3: Mechanistic Deep Dive

Figure 1: A tiered workflow for in vitro toxicity assessment.

Foundational Toxicity Assessment: Cytotoxicity

A primary and essential step in any toxicity profile is the determination of a compound's cytotoxic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) across a panel of relevant cell lines.[6] A higher IC50 or GI50 value is indicative of lower cytotoxicity.[6]

Recommended Cell Lines

A diverse panel of cell lines should be employed to assess both general cytotoxicity and potential tumor-selective effects.[7]

Cell LineTypeRationale
HepG2 Human Hepatocellular CarcinomaA widely used model for assessing hepatotoxicity due to its metabolic capabilities.[8]
HEK293 Human Embryonic KidneyRepresents a common cell line for general cytotoxicity assessment.
TK6 Human LymphoblastoidFrequently used in genotoxicity and cytotoxicity studies.[9]
A549 Human Lung CarcinomaRelevant for assessing potential toxicity in pulmonary applications or as a general cancer cell line.[10]
Primary Human Fibroblasts Non-cancerousProvides a crucial comparison to determine the selectivity index (SI), a measure of the therapeutic window.[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11]

Materials:

  • Test compound: 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride

  • Selected cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1 M HCl in absolute isopropanol)[11]

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride in complete culture medium. Remove the existing medium from the cells and add the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Genotoxicity Assessment: Safeguarding Genetic Integrity

Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause genetic damage, a potential precursor to carcinogenesis.[12] Regulatory agencies recommend a battery of tests to assess different genotoxic endpoints.[13][14]

Recommended Genotoxicity Assay Battery

A standard battery of in vitro genotoxicity tests should be performed, in line with FDA and ICH guidelines.[13]

G Start Start Ames Test Ames Test Start->Ames Test Gene Mutation In Vitro Micronucleus Assay In Vitro Micronucleus Assay Ames Test->In Vitro Micronucleus Assay Clastogenicity & Aneugenicity Chromosomal Aberration Assay Chromosomal Aberration Assay In Vitro Micronucleus Assay->Chromosomal Aberration Assay Structural & Numerical Chromosome Damage End End Chromosomal Aberration Assay->End

Figure 2: Standard in vitro genotoxicity testing workflow.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon to detect point mutations.[15]

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)[15]

  • Test compound: 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride

  • S9 metabolic activation mix (from induced rat liver)[12]

  • Minimal glucose agar plates

  • Top agar

  • Positive and negative controls

Procedure:

  • Preparation: Prepare dilutions of the test compound.

  • Incubation: In separate tubes, mix the test compound, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without S9).

  • Plating: Add molten top agar to each tube, mix, and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.

Experimental Protocol: In Vitro Micronucleus Assay

This assay detects chromosome damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.[14]

Materials:

  • Human or rodent cell line (e.g., TK6, CHO-K1)[9][12]

  • Test compound

  • Cytochalasin B (to block cytokinesis)

  • Fixative (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa or a fluorescent DNA dye)

  • Microscope

Procedure:

  • Cell Treatment: Treat cell cultures with various concentrations of the test compound, with and without S9 activation.

  • Cytokinesis Block: Add cytochalasin B to accumulate binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the slides.

  • Scoring: Score at least 1000 binucleated cells per concentration for the presence of micronuclei. A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[14]

Advanced In Vitro Safety Profiling

Beyond foundational cytotoxicity and genotoxicity, a comprehensive safety profile should investigate more specific potential liabilities.

Phototoxicity

The OECD Test Guideline 432 (In Vitro 3T3 NRU Phototoxicity Test) is a standardized assay to assess the phototoxic potential of a compound.[5]

Skin Sensitization

Several in chemico and in vitro methods are available and recognized by the OECD, such as the Direct Peptide Reactivity Assay (DPRA, OECD TG 442C) and the KeratinoSens™ assay (OECD TG 442D).[16]

Mechanistic Insights: Apoptosis and Signaling Pathways

Should initial cytotoxicity assays reveal significant activity, further investigation into the mechanism of cell death is warranted. Several piperidine derivatives have been shown to induce apoptosis through the activation of caspases.[6] Assays to measure caspase-3/7 activity, changes in mitochondrial membrane potential, or the expression of key apoptotic proteins (e.g., Bax, Bcl-2) can provide valuable mechanistic information.

Data Interpretation and Reporting in a Regulatory Context

All in vitro toxicology studies intended for regulatory submission should be conducted in compliance with Good Laboratory Practice (GLP) principles to ensure data integrity and reliability.[3] The results should be presented clearly, with appropriate statistical analysis. A comprehensive report should include detailed descriptions of the methodologies, all raw and processed data, and a clear interpretation of the findings in the context of the compound's intended therapeutic use.

Conclusion

The in vitro toxicity profiling of 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride is a critical step in its preclinical development. By employing a strategic, tiered approach that encompasses cytotoxicity, a comprehensive genotoxicity battery, and other relevant safety endpoints, researchers can build a robust safety profile. This guide provides the scientific rationale and detailed protocols necessary to conduct these studies in a manner that is both scientifically sound and aligned with international regulatory expectations. Early and thorough in vitro assessment is paramount for making informed decisions, de-risking development programs, and ultimately ensuring patient safety.

References

  • A Comparative Safety Analysis of Piperidine Analogs for Drug Development. Benchchem.
  • Updates to OECD in vitro and in chemico test guidelines. PETA Science Consortium International e.V.
  • Understanding FDA Guidelines for Toxicity Studies. HistologiX.
  • In vitro assays for developmental neurotoxicity. OECD.
  • ECVAM in vitro toxicity tests included in OECD testing recommendations. CORDIS.
  • Guidelines for the Testing of Chemicals. OECD.
  • OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. ESTIV.
  • FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours.
  • Recommended Approaches to Integration of Genetic Toxicology Study Results. FDA.
  • FDA Modernization Act 2.0: End of IND-Enabling Tox. Studies?. Premier Research.
  • Regulatory Toxicology and Pharmacology. FDA.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed.
  • Identifying Compounds with Genotoxicity Potential Using Tox21 High Throughput Screening Assays. PMC.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Research progress on piperidine-containing compounds as agrochemicals. SpringerLink.
  • Other Genetic Toxicology Assays. Inotiv.
  • Toxicity testing: the search for an in vitro alternative to animal testing. Frontiers Publishing Partnerships.
  • Cytotoxic effect and molecular docking of 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide—a novel topoisomerase II inhibitor. PMC.
  • Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells. Frontiers.
  • Can In silico and/or In vitro Testing be used for Toxicity Assessment instead of in vivo Approaches. University of Arizona.
  • 4-[(2,2,2-trifluoroethoxy)methyl]piperidine hydrochloride — Chemical Substance Information. ECHA.
  • Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. MDPI.
  • Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. International Journal of Pharmaceutical Sciences and Research.
  • Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Walsh Medical Media.
  • Design, Synthesis and In Vitro Cytotoxic Activity Evaluation of New Mannich Bases. ResearchGate.
  • Genotoxicity of selected pyrrolizidine alkaloids in human hepatoma cell lines HepG2 and Huh6. PubMed.
  • A Proof-of-Concept for Safety Evaluation of Inhalation Exposure to Known Respiratory Irritants Using In Vitro and In Silico Methods. IIVS.org.
  • Tiered In Vitro Toxicity Testing WP19-1338 Novel Additive Manufacturing Propellants. DTIC.

Sources

Protocols & Analytical Methods

Method

Step-by-step preparation of 4-[(2-Fluoroethoxy)methyl]piperidine HCl

Application Note: Synthesis and Characterization of 4-[(2-Fluoroethoxy)methyl]piperidine Hydrochloride Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: 4-[(2-Fluoroethox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 4-[(2-Fluoroethoxy)methyl]piperidine Hydrochloride

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: 4-[(2-Fluoroethoxy)methyl]piperidine HCl (CAS: 1220036-72-5)[1][2]

Executive Summary & Mechanistic Rationale

Fluorinated piperidine derivatives, such as 4-[(2-fluoroethoxy)methyl]piperidine, are highly valued building blocks in modern drug discovery. The incorporation of a fluoroethoxy group often improves a drug candidate's metabolic stability, modulates its lipophilicity (LogP), and can enhance binding affinity through favorable fluorine-protein interactions. Such motifs have been notably utilized in the development of amide-substituted heterocyclic compounds, including Tyk-2 inhibitors targeting IL-12, IL-23, and IFN-alpha pathways for autoimmune disease therapies[3][4].

This protocol details a robust, two-step synthesis of 4-[(2-fluoroethoxy)methyl]piperidine hydrochloride starting from commercially available N-Boc-4-(hydroxymethyl)piperidine.

Causality in Experimental Design:

  • Protection Strategy: The piperidine nitrogen must be protected (here, as a tert-butyloxycarbonyl or Boc group) to prevent unwanted N-alkylation during the etherification step.

  • Williamson Ether Synthesis (SN2): The formation of the ether linkage utilizes a classic Williamson ether synthesis[5]. Sodium hydride (NaH) is selected as a strong, non-nucleophilic base to quantitatively deprotonate the primary alcohol, forming an alkoxide. This alkoxide then undergoes a bimolecular nucleophilic substitution (SN2) with 1-bromo-2-fluoroethane[3][5]. Anhydrous N,N-dimethylformamide (DMF) is used as the solvent because its polar aprotic nature poorly solvates the alkoxide anion, thereby increasing its nucleophilicity and accelerating the SN2 reaction.

  • Salt Formation & Deprotection: Acidic cleavage of the Boc group using 4M HCl in dioxane serves a dual purpose: it efficiently removes the carbamate protecting group and directly yields the product as a hydrochloride salt[6]. The HCl salt is preferred over the free base as it is typically a stable, easily handled solid, whereas the free base is prone to degradation and is often a viscous oil.

Experimental Workflow Diagram

SynthesisWorkflow SM N-Boc-4-(hydroxymethyl)piperidine (Starting Material) Step1 Step 1: Williamson Ether Synthesis Reagents: NaH, 1-bromo-2-fluoroethane Solvent: Anhydrous DMF (0 °C to RT) SM->Step1 Int1 tert-Butyl 4-[(2-fluoroethoxy)methyl]piperidine-1-carboxylate (Isolated Intermediate) Step1->Int1 S_N2 Alkylation Step2 Step 2: Boc Deprotection & Salt Formation Reagents: 4M HCl in Dioxane Solvent: Dioxane/DCM (RT) Int1->Step2 Product 4-[(2-Fluoroethoxy)methyl]piperidine HCl (Final Product) Step2->Product Acidic Cleavage

Caption: Two-step synthetic workflow for 4-[(2-Fluoroethoxy)methyl]piperidine HCl.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
N-Boc-4-(hydroxymethyl)piperidine215.301.02.15 g (10 mmol)Starting Material
Sodium Hydride (60% dispersion in mineral oil)24.001.50.60 g (15 mmol)Base
1-Bromo-2-fluoroethane126.951.21.52 g (12 mmol)Alkylating Agent
Anhydrous DMFN/AN/A20 mLSolvent (Step 1)
4M HCl in Dioxane36.465.012.5 mL (50 mmol)Deprotecting Agent

Step-by-Step Methodologies

Safety Note: This protocol must be executed in a professional laboratory setting within a certified fume hood. Sodium hydride is highly pyrophoric and reacts violently with water to release flammable hydrogen gas. 1-Bromo-2-fluoroethane is a toxic alkylating agent. Proper PPE (flame-resistant lab coat, safety goggles, nitrile gloves) is mandatory.

Step 1: Synthesis of tert-Butyl 4-[(2-fluoroethoxy)methyl]piperidine-1-carboxylate
  • Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Argon or Nitrogen) for 5 minutes.

  • Base Addition: Suspend Sodium Hydride (60% dispersion in mineral oil, 0.60 g, 15.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere[3]. Cool the suspension to 0 °C using an ice-water bath.

  • Alkoxide Formation: Dissolve N-Boc-4-(hydroxymethyl)piperidine (2.15 g, 10.0 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the NaH suspension over 10 minutes. Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation (hydrogen gas evolution will be observed).

  • Alkylation: Add 1-bromo-2-fluoroethane (1.52 g, 12.0 mmol) dropwise to the reaction mixture at 0 °C[3][4].

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 16 hours. Self-Validation: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1, visualized with Ninhydrin stain after heating) until the starting material is consumed.

  • Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl (10 mL) dropwise at 0 °C to neutralize unreacted NaH. Dilute with water (30 mL) and extract with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with water (3 × 20 mL) to remove DMF, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to afford the intermediate as a clear oil.

Step 2: Synthesis of 4-[(2-Fluoroethoxy)methyl]piperidine Hydrochloride
  • Preparation: Dissolve the purified tert-butyl 4-[(2-fluoroethoxy)methyl]piperidine-1-carboxylate (approx. 2.3 g, 8.8 mmol) in anhydrous Dichloromethane (DCM) (10 mL) in a 50 mL round-bottom flask.

  • Deprotection: Add 4M HCl in Dioxane (12.5 mL, 50.0 mmol) dropwise at room temperature[6].

  • Reaction Progression: Stir the mixture at room temperature for 2 hours. Self-Validation: Monitor by TLC or LC-MS. The disappearance of the Boc-protected intermediate indicates completion.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM, dioxane, and excess HCl.

  • Trituration: To the resulting crude residue, add cold diethyl ether (20 mL) and vigorously stir to induce crystallization. Filter the resulting precipitate, wash with additional cold diethyl ether (2 × 10 mL), and dry under high vacuum to afford 4-[(2-fluoroethoxy)methyl]piperidine hydrochloride as a white to off-white solid[1][2].

  • Characterization: Confirm product identity and purity via ¹H NMR (D₂O or DMSO-d₆), ¹³C NMR, and HRMS. The ¹H NMR spectrum should show the characteristic doublet of doublets for the highly deshielded -CH₂F protons around 4.5-4.6 ppm, and the absence of the large singlet at ~1.4 ppm (Boc group).

References

  • Wikipedia Contributors. "SN2 reaction". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Google Patents. "US11021475B2 - Amide-substituted heterocyclic compounds useful as modulators of IL-12, IL-23 and/or IFN alpha responses". Google Patents.
  • Google Patents. "EP2922846B1 - Amide-substituted heterocyclic compounds useful as modulators of il-12, il-23 and/or ifn-alpha". Google Patents.
  • Google Patents. "WO2011050016A1 - Akt inhibitors". Google Patents.

Sources

Application

The Strategic Application of 4-[(2-Fluoroethoxy)methyl]piperidine Hydrochloride in PET Radiotracer Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Fluoroethoxy-Piperidine Moiety in Modern PET Imaging Positron Emission Tomography (PET) stands as a cornerstone in mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Fluoroethoxy-Piperidine Moiety in Modern PET Imaging

Positron Emission Tomography (PET) stands as a cornerstone in molecular imaging, offering unparalleled insights into in vivo biochemical processes. The efficacy of PET is fundamentally reliant on the design of highly specific and effective radiotracers. The 4-[(2-fluoroethoxy)methyl]piperidine scaffold has emerged as a privileged structural motif in the development of novel PET radiopharmaceuticals. Its incorporation into a diverse range of ligands targeting various central nervous system (CNS) and peripheral targets underscores its versatility and favorable pharmacokinetic properties.

This technical guide provides a comprehensive overview of the application of 4-[(2-fluoroethoxy)methyl]piperidine hydrochloride in PET radiotracer synthesis. We will delve into the rationale behind its use, provide detailed protocols for precursor synthesis and radiolabeling, and discuss critical quality control measures. This document is intended to serve as a practical resource for researchers and drug development professionals engaged in the design and synthesis of next-generation PET imaging agents.

The Rationale for Employing the 4-[(2-Fluoroethoxy)methyl]piperidine Moiety

The selection of a particular chemical scaffold in radiotracer design is a deliberate process aimed at optimizing several key parameters. The 4-[(2-fluoroethoxy)methyl]piperidine moiety offers a compelling combination of attributes that contribute to the development of successful PET tracers.

  • Metabolic Stability: The fluoroethoxy group is generally more resistant to metabolic degradation compared to other alkyl groups. This increased stability minimizes the in vivo formation of radiometabolites that could interfere with imaging data and complicate kinetic modeling.

  • Pharmacokinetics and Lipophilicity: The introduction of the fluoroethoxy group can modulate the lipophilicity of a molecule, a critical factor for brain penetration and overall biodistribution. The ether linkage and the fluorine atom can influence hydrogen bonding potential and polarity, allowing for fine-tuning of the molecule's ability to cross the blood-brain barrier.

  • Structural Versatility: The piperidine ring provides a robust and synthetically tractable scaffold. The 4-((fluoroethoxy)methyl) substituent can be readily introduced, and the piperidine nitrogen serves as a convenient attachment point for various pharmacophores, enabling the targeting of a wide array of biological receptors and enzymes.

  • Established Precedent in Successful Radiotracers: A growing number of PET radiotracers incorporating this moiety have demonstrated clinical and preclinical success. Examples include tracers for imaging tau pathology, such as [¹⁸F]PI-2014, and agents targeting the sigma-1 receptor, highlighting the broad applicability of this structural motif.[1][2]

Core Synthesis Strategy: A Two-Phase Approach

The synthesis of a PET radiotracer utilizing 4-[(2-fluoroethoxy)methyl]piperidine hydrochloride typically follows a two-phase strategy:

  • Phase 1: Synthesis of the Radiolabeling Precursor: The commercially available hydrochloride salt is first converted into a suitable precursor for the introduction of the fluorine-18 radionuclide. This often involves the attachment of a leaving group that can be readily displaced by [¹⁸F]fluoride.

  • Phase 2: [¹⁸F]-Radiolabeling and Purification: The precursor is then subjected to a nucleophilic substitution reaction with cyclotron-produced [¹⁸F]fluoride. This is followed by rigorous purification to yield the final, high-purity radiotracer suitable for in vivo administration.

G cluster_0 Phase 1: Precursor Synthesis (Cold Chemistry) cluster_1 Phase 2: Radiolabeling & Purification (Hot Chemistry) Start 4-[(2-Fluoroethoxy)methyl]piperidine Hydrochloride FreeBase Free-Basing (e.g., with NaHCO₃) Start->FreeBase Precursor Precursor Synthesis (e.g., Tosylation/Mesylation of a suitable functional group on the targeting moiety) FreeBase->Precursor Radiolabeling Nucleophilic [¹⁸F]Fluorination of Precursor Precursor->Radiolabeling F18_Prod [¹⁸F]Fluoride Production (Cyclotron) F18_Activation [¹⁸F]Fluoride Trapping & Activation (e.g., K₂CO₃/K₂₂₂) F18_Prod->F18_Activation F18_Activation->Radiolabeling Purification Purification (HPLC, SPE) Radiolabeling->Purification QC Quality Control Purification->QC FinalProduct Final Radiotracer (for injection) QC->FinalProduct

Figure 1: General workflow for PET radiotracer synthesis.

Detailed Protocols

PART 1: Synthesis of a Tosylate Precursor for Radiolabeling

Rationale: The following protocol describes the synthesis of a hypothetical tosylate precursor. Tosylates are excellent leaving groups for nucleophilic substitution reactions with [¹⁸F]fluoride. This protocol assumes the starting material is a derivative where the 4-[(2-fluoroethoxy)methyl]piperidine moiety is attached to a core structure containing a hydroxyl group that will be tosylated.

Materials:

  • 4-[(2-Hydroxyethoxy)methyl]piperidine derivative of the core targeting molecule

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolution: Dissolve the 4-[(2-hydroxyethoxy)methyl]piperidine derivative (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base and Tosyl Chloride: Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the cooled solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tosylate precursor.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: Automated [¹⁸F]-Radiolabeling via Nucleophilic Substitution

Rationale: This protocol outlines a general procedure for the automated radiosynthesis of a PET tracer using the tosylate precursor. Automated synthesis modules are standard in PET radiopharmacies to ensure reproducibility and radiation safety.[3]

Materials and Equipment:

  • Automated radiosynthesis module (e.g., GE TRACERlab™, IBA Synthera)

  • [¹⁸F]Fluoride in [¹⁸O]water from a cyclotron

  • Anion exchange cartridge (e.g., QMA)

  • Elution solution: Potassium carbonate (K₂CO₃) in water and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile

  • Acetonitrile (MeCN), anhydrous

  • Tosylate precursor (dissolved in a suitable anhydrous solvent like DMSO or MeCN)

  • Semi-preparative HPLC system with a radioactivity detector

  • C18 solid-phase extraction (SPE) cartridge

  • Ethanol, USP grade

  • Sterile water for injection

  • 0.22 µm sterile filter

G cluster_0 [¹⁸F]Fluoride Preparation cluster_1 Radiosynthesis & Purification Start [¹⁸F]Fluoride in [¹⁸O]H₂O Trap Trap on QMA Cartridge Start->Trap Elute Elute with K₂CO₃/K₂₂₂ into Reactor Trap->Elute Dry Azeotropic Drying with MeCN Elute->Dry Add_Precursor Add Precursor Solution Dry->Add_Precursor React Heat Reactor (e.g., 90-120°C, 10-15 min) Add_Precursor->React Quench Quench Reaction (add water) React->Quench HPLC_Inject Inject onto Semi-Prep HPLC Quench->HPLC_Inject Collect Collect [¹⁸F]-Product Fraction HPLC_Inject->Collect SPE_Formulate Trap on C18 SPE, Elute with EtOH, Formulate with Saline Collect->SPE_Formulate Sterile_Filter Pass through 0.22 µm Filter SPE_Formulate->Sterile_Filter Final_Product Final Radiotracer Vial Sterile_Filter->Final_Product

Sources

Method

Application Note: Reagents and Protocols for the N-Alkylation of 4-[(2-Fluoroethoxy)methyl]piperidine

Introduction & Strategic Overview The compound (commonly handled as its stable hydrochloride salt, CAS 1220036-72-5) is a highly versatile secondary amine building block[1]. The fluoroethoxy moiety provides tuned lipophi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The compound (commonly handled as its stable hydrochloride salt, CAS 1220036-72-5) is a highly versatile secondary amine building block[1]. The fluoroethoxy moiety provides tuned lipophilicity, metabolic stability, and serves as a privileged scaffold in medicinal chemistry—particularly as a precursor or cold reference standard in the development of positron emission tomography (PET) radiotracers.

Mechanistic Causality & Reagent Selection

Pathway A: Reductive Amination (The Preferred Route)

Reductive amination utilizes an aldehyde or ketone to form a transient iminium ion, which is subsequently reduced to the tertiary amine. The reagent of choice is[3].

  • Causality: STAB is significantly milder than sodium borohydride (NaBH₄) due to the electron-withdrawing and steric effects of its three acetoxy groups. This mildness ensures that STAB selectively reduces the highly electrophilic iminium ion without prematurely reducing the starting carbonyl compound to an alcohol[3]. Furthermore, because the resulting tertiary amine is sterically hindered, it cannot readily form a new iminium species, thereby completely eliminating the risk of over-alkylation[4].

Pathway B: Direct Nucleophilic Alkylation (S_N2)

This method employs an alkyl halide (R-X) and a stoichiometric or slight excess of base (e.g., K₂CO₃ or N,N-Diisopropylethylamine [DIPEA]).

  • Causality: The base serves a dual purpose: it liberates the free base of 4-[(2-Fluoroethoxy)methyl]piperidine (if starting from the HCl salt) and neutralizes the hydrohalic acid (HX) generated during the S_N2 displacement[5]. Without a base, the piperidine nitrogen would become protonated, destroying its nucleophilicity and stalling the reaction. To mitigate over-alkylation, the alkyl halide must be added slowly (e.g., via ) to maintain a pseudo-infinite dilution of the electrophile relative to the amine[6].

Pathway cluster_RA Reductive Amination (Preferred) cluster_DA Direct Alkylation SM 4-[(2-Fluoroethoxy)methyl]piperidine (Secondary Amine) ReagentRA Aldehyde / Ketone + NaBH(OAc)3 (STAB) SM->ReagentRA Mild Conditions ReagentDA Alkyl Halide (R-X) + Base (K2CO3 / DIPEA) SM->ReagentDA SN2 Mechanism ProdRA Tertiary Amine (High Yield, No Over-alkylation) ReagentRA->ProdRA Selective Reduction ProdDA Tertiary Amine (+ Quaternary Salt Byproducts) ReagentDA->ProdDA Risk of Over-alkylation

Synthetic pathways for the N-alkylation of 4-[(2-Fluoroethoxy)methyl]piperidine.

Mechanism Amine Piperidine Derivative (Nucleophile) Iminium Iminium Ion (Highly Reactive) Amine->Iminium -H2O (Acid Catalyzed) Carbonyl Carbonyl Compound (Electrophile) Carbonyl->Iminium Condensation Product N-Alkylated Piperidine (Stable Product) Iminium->Product Hydride Transfer from STAB

Mechanism of reductive amination utilizing STAB for selective iminium reduction.

Quantitative Data: Method Comparison

ParameterReductive Amination (STAB)Direct Alkylation (R-X)
Typical Yield 75% – 95%50% – 80%
Reaction Temperature Room Temperature (0 °C to 25 °C)Room Temp to 70 °C (Reflux)
Reaction Time 2 – 16 hours12 – 24 hours
Over-alkylation Risk None (Self-limiting)Moderate to High
Preferred Solvents 1,2-Dichloroethane (DCE), DCM, THFDMF, Acetonitrile (MeCN)
Best Suited For Complex aldehydes/ketones, bulky groupsSimple primary alkyl halides (e.g., MeI, BnBr)

Experimental Protocols

Protocol A: Reductive Amination using STAB

This protocol is a self-validating system: the use of DCE maximizes the solubility of the STAB reagent, while the aqueous bicarbonate quench ensures the destruction of residual hydrides and the free-basing of the final product for accurate LC-MS analysis.

Materials:

  • 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride (1.0 eq)

  • Target Aldehyde or Ketone (1.05 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Free-Basing & Imine Formation: To a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere, add 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride (1.0 eq) and anhydrous DCE (0.1 M concentration). Add DIPEA (1.2 eq) dropwise to liberate the free amine. Stir for 10 minutes.

  • Electrophile Addition: Add the aldehyde or ketone (1.05 eq) to the solution. Stir at room temperature for 30–60 minutes to allow the iminium ion intermediate to fully form. (Self-Validation: A small aliquot can be analyzed via LC-MS to confirm the mass of the iminium/imine intermediate before proceeding).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 eq) portion-wise over 15 minutes to control any mild exotherm[7]. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor completion via TLC (ninhydrin stain will show the disappearance of the secondary amine).

  • Quench & Extraction: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ (Caution: gas evolution). Stir vigorously for 30 minutes. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (eluting with a gradient of EtOAc/Hexanes or DCM/MeOH) to yield the pure N-alkylated product.

Protocol B: Direct Alkylation with Alkyl Halides

This protocol utilizes slow addition and a heterogeneous base to suppress the formation of quaternary ammonium salts.

Materials:

  • 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride (1.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.0 eq)

  • Finely powdered anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

  • Base & Amine Preparation: In a dry round-bottom flask under nitrogen, suspend 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride (1.0 eq) and finely powdered K₂CO₃ (3.0 eq) in anhydrous MeCN (0.1 M)[5]. The excess base is required to both free-base the starting material and neutralize the HX byproduct. Stir vigorously at room temperature for 30 minutes.

  • Electrophile Addition: Dissolve the alkyl halide (1.0 eq) in a small volume of MeCN. Using a syringe pump, add the alkyl halide solution very slowly (over 2–4 hours) to the vigorously stirring amine suspension[6]. This slow addition ensures the secondary amine remains in large excess relative to the alkyl halide, minimizing over-alkylation.

  • Reaction Monitoring: Stir the mixture at room temperature (or heat to 60 °C if using a less reactive alkyl chloride) for 12–24 hours. Monitor via LC-MS.

  • Workup & Purification: Filter the reaction mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KX). Concentrate the filtrate under reduced pressure. Partition the crude residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate. Purify via column chromatography to isolate the tertiary amine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from:[Link]

  • ResearchGate Community Discussions. Procedure for N-alkylation of Piperidine. Retrieved from:[Link]

Sources

Application

Application Note: Scale-Up Manufacturing Process for 4-[(2-Fluoroethoxy)methyl]piperidine Hydrochloride

Executive Summary & Process Rationale The compound 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride (CAS No. 1220036-72-5) 1 is a critical synthetic building block extensively utilized in the development of CNS-active...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Process Rationale

The compound 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride (CAS No. 1220036-72-5) 1 is a critical synthetic building block extensively utilized in the development of CNS-active pharmaceuticals and as a precursor for fluorinated radiotracers.

While milligram-scale synthesis is straightforward, transitioning this molecule to a multi-kilogram pilot scale presents significant chemical engineering challenges. Traditional medicinal chemistry routes rely on hazardous reagents and toxic solvents that are fundamentally incompatible with large-scale GMP manufacturing. As an Application Scientist, the goal of this protocol is to redesign the synthetic route into a self-validating, scalable, and high-yielding process .

Causality Behind Experimental Redesign (E-E-A-T Insights)
  • Etherification Hazard Mitigation: Bench-scale etherification of N-Boc-4-piperidinemethanol typically employs Sodium Hydride (NaH) in Dimethylformamide (DMF) 2. On a pilot scale, NaH suspensions pose a severe thermal runaway risk due to delayed exothermic deprotonation. Furthermore, DMF can decompose exothermically in the presence of strong bases at elevated temperatures. Our Solution: We transition the base/solvent system to Potassium tert-butoxide (KOtBu) in Tetrahydrofuran (THF). This provides a homogeneous, highly controlled deprotonation profile with predictable thermodynamics.

  • Deprotection Solvent Swap: Standard Boc-deprotection utilizes 4M HCl in 1,4-dioxane. 1,4-Dioxane is a Class 2 suspected carcinogen and readily forms explosive peroxides. Our Solution: We replace dioxane with Cyclopentyl methyl ether (CPME). CPME is highly stable, resists peroxide formation, and critically, acts as a superior anti-solvent for piperidine hydrochloride salts, allowing for direct crystallization of the product without the need for chromatographic purification 3.

Synthetic Workflow & Hazard Mitigation

SyntheticWorkflow SM N-Boc-4-piperidinemethanol (Starting Material) Alkylation Etherification KOtBu, THF, 1-Bromo-2-fluoroethane SM->Alkylation Int N-Boc-4-[(2-fluoroethoxy)methyl]piperidine (Intermediate) Alkylation->Int 92% Yield Phase Separation Deprotection Boc-Deprotection 4M HCl in CPME, 40°C Int->Deprotection Product 4-[(2-Fluoroethoxy)methyl]piperidine HCl (Final Product) Deprotection->Product 95% Yield Direct Crystallization

Fig 1: Two-step scale-up synthetic workflow for 4-[(2-Fluoroethoxy)methyl]piperidine HCl.

HazardMitigation MedChem Medicinal Chemistry Route (NaH/DMF & HCl/Dioxane) Hazard1 Thermal Runaway Risk (NaH in DMF) MedChem->Hazard1 Hazard2 Carcinogenic Solvent (1,4-Dioxane) MedChem->Hazard2 Sol1 Process Route: KOtBu in THF (Homogeneous, Controlled) Hazard1->Sol1 Mitigated via Base Swap Sol2 Process Route: 4M HCl in CPME (Low Tox, High Precipitation) Hazard2->Sol2 Mitigated via Solvent Swap

Fig 2: Causality-driven process optimization mitigating scale-up hazards.

Self-Validating Experimental Protocols

Protocol 1: Scale-Up Etherification

Objective: Synthesis of N-Boc-4-[(2-fluoroethoxy)methyl]piperidine. Scale: 5.0 kg starting material.

  • Reactor Preparation: Purge a 50 L glass-lined jacketed reactor with N₂ for 30 minutes to ensure an inert atmosphere.

  • Substrate Loading: Charge N-Boc-4-piperidinemethanol (5.0 kg, 23.2 mol) and anhydrous THF (25 L). Stir at 150 rpm until complete dissolution is achieved.

  • Controlled Deprotonation: Cool the reactor internal temperature (T_int) to 0–5 °C. Portion-wise, add KOtBu (3.12 kg, 27.8 mol, 1.2 eq) over 1 hour.

    • Self-Validation Cue: T_int must not exceed 10 °C. The mixture will transition from a clear solution to a pale yellow, easily stirrable suspension. Stir for an additional 1 hour at 5 °C.

  • Alkylation: Add 1-Bromo-2-fluoroethane (3.53 kg, 27.8 mol, 1.2 eq) dropwise via an addition funnel over 2 hours.

  • Maturation: Warm the reactor to 40 °C and stir for 12 hours.

  • In-Process Control (IPC): Withdraw a 1 mL aliquot, quench with 1 mL H₂O, and extract with 1 mL Ethyl Acetate (EtOAc). Analyze the organic layer via GC-MS.

    • Validation Criteria: Proceed to workup only when unreacted N-Boc-4-piperidinemethanol is < 1.0 area%.

  • Workup & Phase Separation: Cool to 20 °C. Quench the reaction by slowly adding DI water (10 L). Extract with EtOAc (2 x 15 L). Wash the combined organic layers with brine (10 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a viscous amber oil (approx. 5.5 kg, 92% yield).

Protocol 2: Boc-Deprotection & Direct Crystallization

Objective: Synthesis of 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride.

  • Reactor Preparation: Ensure the 50 L reactor is completely dry (water content < 0.1% by Karl Fischer titration). Causality: Excess water will solubilize the final hydrochloride salt, drastically reducing isolated yield.

  • Substrate Loading: Charge the crude intermediate (5.5 kg) into the reactor. Add CPME (20 L) and stir at 200 rpm.

  • Acid Addition: Slowly charge 4M HCl in CPME (17.5 L, 70.0 mol, ~3.3 eq).

    • Self-Validation Cue: The addition is mildly exothermic. Maintain T_int between 20–25 °C. Vigorous off-gassing (isobutylene and CO₂) will occur. Ensure the reactor is properly vented to a scrubber system.

  • Maturation & Precipitation: Heat the mixture to 40 °C for 4 hours.

    • Self-Validation Cue: As the Boc group is cleaved, the product will selectively precipitate out of the CPME solution, forming a dense, white crystalline slurry.

  • IPC: Withdraw 0.5 mL of the suspension, neutralize with Et₃N, and analyze via HPLC.

    • Validation Criteria: Intermediate must be < 0.5 area%.

  • Isolation: Cool the slurry to 0–5 °C and age for 2 hours to maximize precipitation. Filter the product via a Nutsche filter. Wash the filter cake with cold CPME (5 L) and heptane (5 L) to remove organic impurities.

  • Drying: Dry the white solid in a vacuum oven at 45 °C for 24 hours to yield the final API intermediate.

Quantitative Data: Bench vs. Pilot Scale Comparison

The transition from the medicinal chemistry route to the process chemistry route yielded significant improvements in safety, throughput, and purity. These metrics are summarized below:

Process ParameterBench Scale (MedChem)Pilot Scale (Process)Scale-Up Improvement Factor
Alkylation Base / Solvent NaH / DMFKOtBu / THFEliminated thermal runaway risk.
Deprotection Reagent 4M HCl in 1,4-Dioxane4M HCl in CPMERemoved Class 2 carcinogen.
Overall Yield (2 Steps) 62%88%+26% Absolute Yield
Purification Method Silica Gel ChromatographyDirect CrystallizationEliminated column chromatography, saving ~40 hours of processing time.
Final Purity (HPLC) 95.0%>99.5%+4.5% Purity
E-Factor (Waste/Product) > 150< 25Drastic reduction in solvent waste.

References

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy. Demonstrates standard etherification protocols for N-Boc-4-piperidinemethanol. Retrieved from: [Link]

  • Organic Process Research & Development (ACS Publications). Early Process Development and Scale-up of a Tetrazole-Containing Soluble Guanylate Cyclase Stimulator. Validates the replacement of 1,4-dioxane with CPME for highly efficient, chromatography-free piperidine hydrochloride deprotection and precipitation. Retrieved from:[Link]

Sources

Method

Introduction: The Strategic Value of the Fluoroethoxy Piperidine Scaffold

An Application Guide to Fluoroethoxy Piperidines in Modern Drug Discovery In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous and privileged scaffold, present in a vast number of pharmaceuticals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Fluoroethoxy Piperidines in Modern Drug Discovery

In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous and privileged scaffold, present in a vast number of pharmaceuticals and natural products[1][2][3]. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for engaging with biological targets. The strategic incorporation of fluorine, particularly as a fluoroethoxy group, onto this scaffold has emerged as a powerful tactic to overcome common challenges in drug development.

The introduction of a fluoroethoxy moiety confers several advantageous properties:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate[4].

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby basic amines, such as the piperidine nitrogen. This can influence a molecule's solubility, lipophilicity, and membrane permeability, which are critical for oral bioavailability and penetration of the blood-brain barrier (BBB)[4][5].

  • Enhanced Target Binding: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially increasing binding affinity and selectivity.

  • PET Imaging Potential: The 2-[¹⁸F]fluoroethoxy group is a readily accessible synthon for introducing the positron-emitting isotope Fluorine-18. This enables the development of radiotracers for Positron Emission Tomography (PET), a non-invasive imaging technique crucial for clinical diagnostics and for studying in vivo drug distribution and target engagement[6][7][8][9].

This guide provides an in-depth exploration of the applications of fluoroethoxy piperidines, focusing on key therapeutic areas and furnishing detailed protocols for their synthesis and evaluation.

Application I: Central Nervous System (CNS) Disorders

The ability to fine-tune lipophilicity and metabolic stability makes fluoroethoxy piperidines particularly well-suited for targeting the CNS.

Modulators of Vesicular Monoamine Transporter-2 (VMAT2)

VMAT2 is a critical transporter responsible for packaging monoamines (like dopamine) into synaptic vesicles, protecting them from degradation and preparing them for release. It is a key target for treating substance use disorders, particularly methamphetamine addiction[5]. Fluoroethoxy-1,4-diphenethylpiperidine derivatives have been developed as potent and selective VMAT2 inhibitors[5][10].

Causality in Design: The goal was to improve upon natural ligands like lobelane, which has high affinity for VMAT2 but also interacts with other transporters (DAT, SERT) and the hERG channel, leading to off-target effects and potential cardiotoxicity. The fluoroethoxy piperidine scaffold was employed to enhance selectivity. Replacing a methoxy group with a fluoroethoxy group had minimal impact on overall lipophilicity but was part of a broader strategy that, combined with replacing a second piperidine with a piperazine ring, successfully improved the selectivity profile and reduced hERG affinity[5][10].

Quantitative SAR Data:

CompoundScaffoldVMAT2 Kᵢ (µM)Selectivity (VMAT2 vs. DAT)Selectivity (VMAT2 vs. SERT)Selectivity (VMAT2 vs. hERG)Reference
LobelanePiperidine0.04543-fold35-fold2.5-fold[5]
15b Piperazine0.073>60-fold>60-fold>60-fold[5][10]
15d Piperazine0.014160-fold5-fold60-fold[5][10]

Table 1: Comparison of VMAT2 inhibitor affinity and selectivity. Compound 15b, a fluoroethoxy piperazine analog, demonstrates superior overall selectivity compared to the parent compound lobelane and the high-affinity but less selective analog 15d.[5][10]

PET Tracers for Tau Pathology in Alzheimer's Disease

The aggregation of tau protein into neurofibrillary tangles (NFTs) is a hallmark of Alzheimer's disease and other tauopathies[6]. Developing PET tracers to visualize these aggregates in the living brain is essential for diagnosis and for monitoring therapeutic interventions.

A pyrrolo[2,3-b:4,5-c']dipyridine core functionalized with a 2-(4-(2-[¹⁸F]fluoroethoxy)piperidin-1-yl) moiety has yielded a promising PET tracer, [¹⁸F]PI-2014[6].

Causality in Design: The screening process began by identifying compounds that selectively bind to tau aggregates over Aβ plaques in human brain tissue. The 2-fluoroethoxy piperidine group was chosen as the vector for the ¹⁸F radiolabel due to its established utility in PET ligand design. This moiety provided a reliable method for radiolabeling while maintaining the high binding affinity and selectivity of the core structure. The resulting tracer showed high brain uptake and rapid washout in non-target regions, a critical feature for generating high-contrast PET images[6].

Application II: Neuroimaging and Oncology via Sigma-1 Receptor (σ1R) Targeting

Sigma receptors, particularly the σ1 subtype, are unique binding sites in the CNS and are also overexpressed in various tumor cell lines[9]. This dual expression makes σ1R ligands valuable as potential therapeutics for neuropsychiatric disorders and as imaging agents for oncology[7][9].

Causality in Design: The development of σ1R PET tracers requires a scaffold that can be easily radiolabeled with ¹⁸F and possesses high affinity and selectivity for the target. The 4-(2-[¹⁸F]fluoroethoxy)phenyl)piperazine and 4-(2-[¹⁸F]fluoroethoxy)benzyl]piperazine motifs have proven highly effective. Molecular docking studies identified the 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ) scaffold as a promising ligand. The subsequent introduction of the 2-fluoroethoxy group not only enabled ¹⁸F labeling but also improved the binding affinity for σ1R compared to the parent hydroxyl compound[7]. This demonstrates how the fluoroethoxy group can be more than just a labeling handle, actively contributing to target engagement.

G

Application III: Inflammation and Autoimmune Disease

The C-C chemokine receptor 2 (CCR2) plays a critical role in mediating the migration of monocytes and macrophages to sites of inflammation. Antagonizing this receptor is a promising strategy for treating diseases like rheumatoid arthritis, multiple sclerosis, and atherosclerosis[11]. Several small molecule CCR2 antagonists incorporate piperidine scaffolds[12][13]. While the provided search results focus more on piperidines in general for CCR2, the principles of using fluorine substitution to improve pharmacokinetic properties are directly applicable.

Causality in Design: A key challenge in developing CCR2 antagonists is achieving high potency and selectivity over other chemokine receptors and ion channels[11]. Structure-activity relationship (SAR) studies on phenyl piperidine derivatives have shown that the substitution pattern on the piperidine and adjacent rings is crucial for potency[13]. Incorporating fluorine or fluoroalkoxy groups is a standard medicinal chemistry strategy to enhance metabolic stability and modulate receptor affinity in such scaffolds. For example, in a series of N-(2-oxo-2-(piperidin-4-ylamino)ethyl)-3-(trifluoromethyl)benzamide antagonists, the trifluoromethyl group (a common fluorine motif) was integral to achieving high affinity[12].

G

Protocols

Protocol 1: General Synthesis of a Fluoroethoxy-Substituted 1,4-Diphenethylpiperidine

This protocol is adapted from the synthesis of VMAT2 inhibitors and serves as a general template[5]. It outlines a multi-step synthesis that is robust and can be adapted for various substituted analogs.

Objective: To synthesize a fluoroethoxy-substituted 1,4-diphenethylpiperidine derivative.

Pillar of Trustworthiness: Each step should be monitored by Thin Layer Chromatography (TLC) and the final product's identity and purity confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Step 1: Aldol Condensation to form (E)-4-Styrylpyridine

  • Rationale: To create the first phenethyl precursor attached to a pyridine ring.

  • To a round-bottom flask, add a substituted benzaldehyde (1.0 eq) and 4-picoline (1.2 eq).

  • Add acetic anhydride (5.0 eq) as both the solvent and a dehydrating agent.

  • Heat the mixture to reflux (approx. 140°C) and maintain for 24 hours.

  • Monitor reaction completion by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer three times with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the (E)-4-styrylpyridine intermediate.

Step 2: Hydrogenation to form 4-Phenethylpiperidine

  • Rationale: To reduce the pyridine ring and the styryl double bond to form the saturated piperidine core.

  • Dissolve the styrylpyridine intermediate (1.0 eq) in glacial acetic acid in a hydrogenation vessel.

  • Add Adams' catalyst (PtO₂, 10% w/w) to the solution.

  • Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

  • Shake the mixture at room temperature for 12 hours.

  • Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue to obtain the 4-phenethylpiperidine intermediate.

Step 3: N-Alkylation to form 1,4-Diphenethylpiperidine

  • Rationale: To attach the second phenethyl group to the piperidine nitrogen.

  • Dissolve the 4-phenethylpiperidine (1.0 eq) in acetonitrile.

  • Add potassium carbonate (K₂CO₃, 3.0 eq) as a base, followed by the desired substituted phenethyl bromide (1.1 eq).

  • Heat the mixture to 80°C and stir for 8 hours.

  • Monitor by TLC. Upon completion, cool the mixture, filter off the solids, and concentrate the filtrate.

  • Purify by column chromatography to yield the 1,4-diphenethylpiperidine analog.

Step 4: O-Alkylation to introduce the Fluoroethoxy Group

  • Rationale: The final step to attach the fluoroethoxy moiety to a hydroxyl group on one of the phenyl rings. This step assumes one of the starting benzaldehydes or phenethyl bromides contained a hydroxyl group (or a protected hydroxyl group that is later deprotected).

  • Dissolve the hydroxyl-substituted 1,4-diphenethylpiperidine (1.0 eq) in dimethylformamide (DMF).

  • Add cesium carbonate (Cs₂CO₃, 3.0 eq) as a base.

  • Add 2-fluoroethyl tosylate (F-CH₂-CH₂-OTs, 1.5 eq).

  • Heat the mixture to reflux and stir for 6 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the final fluoroethoxy-substituted product.

  • Convert to the HCl salt by dissolving in diethyl ether and adding 2M HCl in ether for improved handling and solubility[5].

Protocol 2: In Vitro VMAT2 Inhibition Assay ([³H]Dopamine Uptake)

This protocol describes a competitive binding assay to determine the potency of synthesized compounds at inhibiting VMAT2 function[5].

Objective: To measure the inhibitory constant (Kᵢ) of a test compound for VMAT2.

Pillar of Trustworthiness: The protocol includes controls for total binding (no inhibitor) and non-specific binding (excess known inhibitor) to ensure data validity. The assay should be run in triplicate to ensure reproducibility.

Materials:

  • Vesicle-rich fractions prepared from rat brain striatum (source of VMAT2).

  • [³H]Dopamine (Radioligand).

  • Test compounds (e.g., synthesized fluoroethoxy piperidines) at various concentrations.

  • Lobelane or Tetrabenazine (positive control/competitor).

  • Assay Buffer (e.g., 10 mM HEPES, 0.1 M potassium tartrate, 5 mM MgCl₂, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters and a cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Rationale: Prepare serial dilutions of the test compounds and controls to generate a dose-response curve.

  • Prepare stock solutions of test compounds in DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from, for example, 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In 1.5 mL microcentrifuge tubes, combine the following in order:

    • Assay Buffer.

    • Test compound dilution (or buffer for total binding, or 100 µM Lobelane for non-specific binding).

    • Vesicle preparation (typically 20-50 µg of protein).

    • Initiate the uptake by adding [³H]Dopamine to a final concentration of ~50 nM.

  • Incubation: Incubate the tubes at 37°C for 20 minutes. The specific time and temperature should be optimized to be in the linear range of uptake.

  • Termination and Filtration:

    • Rationale: Rapidly stop the reaction and separate the vesicle-bound radioligand from the unbound radioligand.

    • Terminate the reaction by adding 1 mL of ice-cold assay buffer.

    • Rapidly filter the contents of each tube through a glass fiber filter (pre-soaked in buffer) using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add 5 mL of scintillation cocktail to each vial.

    • Allow vials to sit for at least 4 hours in the dark.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Convert the CPM for each test compound concentration into a percentage of specific binding relative to the control (no inhibitor).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor that blocks 50% of specific binding).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋) where [L] is the concentration of [³H]Dopamine and K₋ is its dissociation constant for VMAT2.

Conclusion

The fluoroethoxy piperidine scaffold represents a highly valuable and versatile platform in small molecule drug discovery. Its strategic application has led to significant advances in developing potent and selective VMAT2 inhibitors for CNS disorders, high-contrast PET imaging agents for neurodegenerative diseases and oncology, and provides a strong foundation for developing modulators of other key targets like chemokine receptors. The synthetic accessibility of these compounds, coupled with the profound and often predictable influence of the fluoroethoxy group on pharmacokinetic and pharmacodynamic properties, ensures their continued prominence in the design of next-generation therapeutics and diagnostic agents.

References

  • Zheng, G., et al. (2017). Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][5]

  • Gabellieri, E., et al. (2020). Discovery of 2-(4-(2-fluoroethoxy)piperidin-1-yl)-9-methyl-9H-pyrrolo[2,3-b:4,5-c']dipyridine ([18F]PI-2014) as PET tracer for the detection of pathological aggregated tau in Alzheimer's disease and other tauopathies. European Journal of Medicinal Chemistry. Available at: [Link][6]

  • Zheng, G., et al. (2017). Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. PubMed. Available at: [Link][10]

  • Gavali, S., et al. (2025). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing. Available at: [Link][7]

  • Chiotis, K., et al. (2011). Synthesis and in vivo evaluation of [18F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine, a novel σ1 receptor PET imaging agent. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][8]

  • Waterhouse, R. N. (2006). [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link][9]

  • Gichuhi, P. N., et al. (2014). Diastereoselective Synthesis of 3-Fluoro-2-Substituted Piperidines and Pyrrolidines. Heterocycles. Available at: [Link]

  • Khan, I., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed. Available at: [Link][14]

  • Wang, M., et al. (2021). Development of novel 18F-PET agents for tumor hypoxia imaging. PMC. Available at: [Link]

  • Ouchakour, L., et al. (2018). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. ResearchGate. Available at: [Link]

  • Ilyin, A. P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link][1]

  • Brodmerkel, C. M., et al. (2005). CCR2 antagonists. ResearchGate. Available at: [Link][11]

  • Li, F., et al. (2024). Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. MDPI. Available at: [Link]

  • Mykhailiuk, P. K. (2018). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. ResearchGate. Available at: [Link]

  • Vilums, M., et al. (2014). Design and Synthesis of Novel Small Molecule CCR2 Antagonists: Evaluation of 4-aminopiperidine Derivatives. PubMed. Available at: [Link][12]

  • Zhou, Y., & Li, Z. (2024). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. Available at: [Link][4]

  • O'Neill, P. M., et al. (2006). Piperidines and related compounds for treatment of Alzheimer's disease. Google Patents.
  • Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. Available at: [Link]

  • Wang, R., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. Available at: [Link][15]

  • Li, C., et al. (2017). A Natural CCR2 Antagonist Relieves Tumor-associated Macrophage-mediated Immunosuppression to Produce a Therapeutic Effect for Liver Cancer. PMC. Available at: [Link]

  • Ilyin, A. P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. Available at: [Link][2]

  • Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. PubMed. Available at: [Link]

  • Cherney, R. J., et al. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. PubMed. Available at: [Link][13]

  • Wang, M., et al. (2015). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. PMC. Available at: [Link][16]

  • Wang, M., et al. (2015). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kharas, G. (2022). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]

  • Khamitova, A. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Drug development & registration. Available at: [Link]

  • Espinoza-Morales, A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • G, S., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link][3]

Sources

Application

Application Note: Conjugation Strategies for 4-[(2-Fluoroethoxy)methyl]piperidine Hydrochloride

Target Audience: Medicinal Chemists, Bioconjugation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale In modern medicinal chemistry an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Bioconjugation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

In modern medicinal chemistry and probe development, piperidine derivatives are privileged scaffolds. Specifically, 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride offers a unique combination of structural features: a basic secondary amine for targeted conjugation, and a fluoroethoxy ether moiety that modulates lipophilicity, improves metabolic stability, and serves as a potential site for 19F NMR or 18F PET imaging applications.

As a Senior Application Scientist, I approach the conjugation of this molecule not merely as a synthetic step, but as a system of interacting physicochemical properties. Because the compound is supplied as a stable hydrochloride salt, the piperidine nitrogen is protonated (ammonium form) and entirely non-nucleophilic. Successful bioconjugation or synthetic modification requires precise microenvironmental control—specifically, targeted freebasing to liberate the secondary amine without inducing side reactions.

Quantitative Physicochemical Profile

To design a robust conjugation strategy, we must first establish the quantitative parameters of the building block.

ParameterValue / CharacteristicImpact on Conjugation Strategy
Molecular Formula C8​H16​FNO⋅HCl Requires stoichiometric base calculation including the HCl equivalent.
Molecular Weight 161.22 g/mol (Free base) / 197.68 g/mol (Salt)Mass-to-mole conversions must account for the salt form.
Reactive Site Secondary Amine (Piperidine N)Sterically hindered compared to primary amines; requires highly reactive electrophiles or optimized catalysts.
Estimated pKa ∼9.5−10.5 Requires a reaction pH of >8.5 in aqueous systems or excess organic base (e.g., DIPEA) in organic solvents to ensure nucleophilicity.

Conjugation Decision Matrix

The functionalization of the secondary amine typically proceeds via one of three pathways: Amidation (acyl transfer), Reductive Amination (carbonyl condensation), or Alkylation (nucleophilic substitution). The choice of pathway depends entirely on the electrophile and the desired stability of the resulting linkage.

G Start 4-[(2-Fluoroethoxy)methyl]piperidine HCl Base Freebasing (DIPEA/TEA) Liberate Secondary Amine Start->Base Cond1 Electrophile Type? Base->Cond1 Path1 Carboxylic Acid / NHS Ester Cond1->Path1 Acyl Path2 Aldehyde / Ketone Cond1->Path2 Carbonyl Path3 Alkyl Halide Cond1->Path3 Alkyl React1 Amidation (HATU or direct NHS) Path1->React1 React2 Reductive Amination (NaBH(OAc)3) Path2->React2 React3 N-Alkylation (K2CO3, Heat) Path3->React3 Product Conjugated Piperidine Derivative React1->Product React2->Product React3->Product

Figure 1: Decision matrix for 4-[(2-Fluoroethoxy)methyl]piperidine conjugation.

Pathway A: Amidation via NHS Esters & Peptide Coupling

Mechanistic Grounding

Amidation is the most common method for linking piperidine derivatives to complex molecules (e.g., fluorophores, peptides, or PROTAC linkers). While N-hydroxysuccinimide (NHS) esters are highly reactive toward primary amines, their reaction with sterically hindered secondary amines like piperidine is slower and highly pH-dependent[1]. For unactivated carboxylic acids, coupling reagents like HATU are preferred over EDC/NHS. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, which effectively overcomes the steric bulk of the piperidine ring.

Protocol 1: HATU-Mediated Amidation (Self-Validating System)

Objective: Covalently link a target carboxylic acid to the piperidine nitrogen.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, argon-purged reaction vial, dissolve the target carboxylic acid ( 1.1 eq ) and HATU ( 1.2 eq ) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M .

  • Pre-Activation (Causality): Add N,N-Diisopropylethylamine (DIPEA) ( 2.0 eq ) to the vial. Stir at room temperature for 10 minutes. Why? Pre-activation ensures the carboxylic acid is fully converted to the active OAt-ester before the amine is introduced, preventing the piperidine from reacting directly with HATU to form inert guanidinium byproducts.

  • Amine Liberation & Addition (Causality): In a separate vial, dissolve 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride ( 1.0 eq ) in DMF. Add DIPEA ( 1.5 eq ). Why? The first 1.0 eq of DIPEA strictly neutralizes the HCl salt, liberating the nucleophilic free base. The remaining 0.5 eq maintains the basic microenvironment.

  • Conjugation: Transfer the freebased piperidine solution dropwise into the pre-activated acid solution. Stir at room temperature for 2–4 hours.

  • Self-Validation (In-Process QC): Monitor the reaction via LC-MS. The system is validated as complete when the Extracted Ion Chromatogram (EIC) shows >95% depletion of the free piperidine mass ( M+H=162.1 m/z ) and the appearance of the target amide mass.

Pathway B: Reductive Amination

Mechanistic Grounding

Reductive amination is a powerful transformation for forming stable carbon-nitrogen bonds, converting the secondary piperidine into a tertiary amine[2]. The reaction proceeds via the condensation of the piperidine with an aldehyde/ketone to form a hemiaminal, which dehydrates to an electrophilic iminium ion. This intermediate is subsequently reduced in situ[2].

The critical choice here is the reducing agent. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the gold standard because it is mild enough to selectively reduce the iminium ion without prematurely reducing the starting aldehyde to an alcohol—a common side reaction when using stronger agents like NaBH4​ [3].

Mechanism Amine Free Piperidine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl Aldehyde Carbonyl->Hemiaminal Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium - H2O (Acid Catalysis) Product Tertiary Amine Conjugate Iminium->Product NaBH(OAc)3 Hydride Transfer

Figure 2: Mechanism of reductive amination via iminium ion intermediate.

Protocol 2: Selective Reductive Amination (Self-Validating System)

Objective: Alkylate the piperidine nitrogen via an aldehyde to form a stable tertiary amine.

Step-by-Step Methodology:

  • Imine Formation (Causality): To a round-bottom flask under nitrogen, add 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride ( 1.0 eq ) and the target aldehyde ( 1.1 eq ). Dissolve in anhydrous 1,2-dichloroethane (DCE) to 0.2 M . Add Triethylamine (TEA) ( 1.0 eq ). Why? TEA is used in exact stoichiometry to neutralize the HCl salt. Excess base is avoided because iminium ion formation requires slightly acidic/neutral conditions; too much base halts the dehydration step[3]. DCE is chosen over DCM because its higher boiling point allows for gentle heating if the sterically hindered secondary amine reacts slowly[3].

  • Equilibration: Stir the mixture at room temperature for 30–60 minutes to allow the iminium equilibrium to establish.

  • Reduction (Causality): Add NaBH(OAc)3​ ( 1.5 eq ) portion-wise over 5 minutes. Why? Portion-wise addition controls the mild exotherm and ensures a steady supply of hydride to trap the iminium ion as it forms, driving the equilibrium forward[2].

  • Quench & Workup: After 2 hours, quench the reaction by slowly adding saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate ( 3×15 mL ). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate.

  • Self-Validation (In-Process QC): Spot the crude mixture on a silica TLC plate alongside the starting piperidine. Stain with Ninhydrin and heat. The secondary amine starting material will stain intensely (purple/brown). The successful formation of the tertiary amine product will yield a negative or highly faint ninhydrin response, providing immediate visual validation of conversion.

Quantitative Optimization Parameters

To ensure reproducibility across different scales, adhere to the following optimized stoichiometric boundaries:

Reagent / ParameterAmidation (HATU)Reductive AminationRationale for Limits
Piperidine HCl 1.0 eq 1.0 eq Limiting reagent to prevent complex purification.
Electrophile 1.1 eq (Acid) 1.1−1.2 eq (Aldehyde)Slight excess drives reaction to completion[4].
Base (Neutralization) 3.0 eq (DIPEA) 1.0 eq (TEA)Amidation requires basicity; Reductive amination requires neutrality[3].
Coupling/Reducing Agent 1.2 eq (HATU) 1.5 eq ( NaBH(OAc)3​ )Ensures complete activation/reduction without excessive byproducts[2].
Solvent Anhydrous DMFAnhydrous DCEDMF solubilizes polar HOAt esters; DCE stabilizes iminium ions[3].

References

  • Application Notes and Protocols for Reductive Amination Reactions Involving 2-(Aminomethyl)piperidine - Benchchem. 2

  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis - Benchchem.3

  • Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine - Taylor & Francis Online. 4

  • Mechanism of Fmoc-PEG5-NHS ester reaction with primary amines - Benchchem.1

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - ACS Publications. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-[(2-Fluoroethoxy)methyl]piperidine Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 4-[(2-Fl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride. This compound is a critical building block in medicinal chemistry, but its synthesis is notoriously plagued by low yields during the fluoroethylation step.

This guide provides mechanistic insights, a self-validating experimental protocol, and targeted FAQs to resolve common bottlenecks.

Synthetic Workflow Overview

The standard synthesis relies on the alkylation of N-Boc-4-piperidinemethanol[1], followed by acidic deprotection to yield the final hydrochloride salt.

Workflow SM N-Boc-4-piperidinemethanol (Starting Material) Step1 Step 1: Alkylation Reagents: 2-Fluoroethyl tosylate, KOH, TBAI, THF SM->Step1 Int N-Boc-4-[(2-fluoroethoxy)methyl]piperidine (Intermediate) Step1->Int Step2 Step 2: Deprotection Reagents: 4M HCl in Dioxane, Anhydrous Conditions Int->Step2 Prod 4-[(2-Fluoroethoxy)methyl]piperidine HCl (Final Product) Step2->Prod

Optimized 2-step synthetic workflow for 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride.

Troubleshooting & FAQs

Q1: Why is my yield consistently below 30% when reacting N-Boc-4-piperidinemethanol with 1-bromo-2-fluoroethane and NaH?

A1: The primary culprit is bimolecular elimination (E2) . When using a strong base like Sodium Hydride (NaH) in polar aprotic solvents (e.g., DMF), the resulting alkoxide acts as a potent base. The highly electronegative fluorine atom on 1-bromo-2-fluoroethane drastically increases the acidity of the adjacent β -protons. Instead of the desired nucleophilic substitution ( SN​2 ), the alkoxide abstracts a proton, causing 1-bromo-2-fluoroethane to undergo E2 elimination to form vinyl fluoride gas[2].

Q2: How can I alter the reaction mechanism to favor the SN​2 pathway over E2 elimination?

A2: You must reduce the basicity of the reaction environment and improve the leaving group.

  • Change the Electrophile: Switch from 1-bromo-2-fluoroethane to 2-fluoroethyl tosylate . The bulky tosylate group provides steric hindrance that disfavors the E2 transition state while remaining highly active for SN​2 attack.

  • Change the Base System: Replace NaH with a biphasic Solid-Liquid Phase Transfer Catalysis (PTC) system using powdered Potassium Hydroxide (KOH) and Tetrabutylammonium iodide (TBAI) in THF. This system generates the alkoxide at a controlled rate, minimizing the localized concentration of strong base that drives elimination.

Mechanism Alkoxide Alkoxide Intermediate SN2 SN2 Substitution (Desired Ether) Alkoxide->SN2 Nucleophilic Attack E2 E2 Elimination (Vinyl Fluoride Gas) Alkoxide->E2 Base Abstraction Electrophile 1-Bromo-2-fluoroethane Electrophile->SN2 Electrophile->E2

Competing SN2 substitution and E2 elimination pathways during fluoroethylation.

Q3: During the Boc-deprotection step, my product turns into a gummy residue instead of a clean powder. What is going wrong?

A3: This is a classic isolation issue caused by the presence of water. The final product, 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride, is highly hygroscopic. If you use aqueous HCl (e.g., 6M HCl) or perform an aqueous workup, the salt will trap water molecules, forming a hydrate syrup[3]. Solution: You must use strictly anhydrous conditions. Utilize 4M HCl in anhydrous 1,4-dioxane . Because the hydrochloride salt is insoluble in dioxane, it will self-validate the reaction by precipitating out of solution as a clean, filterable white solid.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between the chosen reagents and the resulting reaction pathways.

Alkylating AgentBase SystemSolventMajor PathwayIsolated Yield (%)E2 Byproduct (%)
1-Bromo-2-fluoroethaneNaH (1.5 eq)DMFE2 Elimination15 - 25%> 60%
1-Bromo-2-fluoroethaneKOH / TBAITHFMixed SN​2 /E240 - 50%~ 30%
2-Fluoroethyl tosylate KOH / TBAI THF SN​2 Substitution 82 - 88% < 5%

Optimized Experimental Protocol

This self-validating protocol utilizes the optimized PTC conditions to suppress elimination and ensure high-purity isolation.

Part A: Synthesis of N-Boc-4-[(2-fluoroethoxy)methyl]piperidine
  • Preparation: In an oven-dried, argon-flushed 250 mL round-bottom flask, dissolve N-Boc-4-piperidinemethanol (10.0 g, 46.4 mmol)[1] in anhydrous THF (100 mL).

  • Base Addition: Add finely powdered, anhydrous KOH (7.8 g, 139.2 mmol, 3.0 eq) and TBAI (1.7 g, 4.6 mmol, 0.1 eq). Stir the suspension vigorously at room temperature for 30 minutes to initiate alkoxide formation.

  • Alkylation: Cool the mixture to 0 °C. Dissolve 2-fluoroethyl tosylate (12.1 g, 55.7 mmol, 1.2 eq) in anhydrous THF (20 mL) and add it dropwise over 15 minutes via an addition funnel.

  • Reaction & Validation: Remove the ice bath and heat the reaction to 60 °C for 12 hours. Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1, Ninhydrin stain). The starting material ( Rf​≈0.2 ) should completely disappear, replaced by a new, less polar spot ( Rf​≈0.6 ).

  • Workup: Cool to room temperature, filter the mixture through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the intermediate as a clear oil.

Part B: Deprotection to 4-[(2-Fluoroethoxy)methyl]piperidine Hydrochloride
  • Deprotection: Dissolve the purified intermediate (10.0 g, 38.3 mmol) in anhydrous dichloromethane (DCM) (30 mL) and cool to 0 °C under argon.

  • Acid Addition: Slowly add 4M HCl in anhydrous 1,4-dioxane (30 mL, 120 mmol). Stir at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Precipitation & Validation: Stir for an additional 3 hours. Self-Validation Check: A dense white precipitate will form as the non-polar Boc group is cleaved and the highly polar hydrochloride salt drops out of the DCM/Dioxane solution.

  • Isolation: Filter the white precipitate under a blanket of argon (to prevent moisture absorption). Wash the filter cake with cold, anhydrous diethyl ether (2 x 20 mL).

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to afford 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride as a pristine white powder.

References

  • N-Boc-4-piperidinemethanol 123855-51-6 - Guidechem. Guidechem.
  • 1-Bromo-2-fluoroethane | 762-49-2 - Benchchem. Benchchem.
  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting the Aqueous Solubility of 4-[(2-Fluoroethoxy)methyl]piperidine HCl

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 4-[(2-Fluoroethoxy)methyl]piperidine HCl. As a hydrochloride salt of a weak ba...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 4-[(2-Fluoroethoxy)methyl]piperidine HCl. As a hydrochloride salt of a weak base, its solubility is governed by a series of physicochemical principles that can directly impact experimental outcomes. This document provides in-depth, cause-and-effect explanations and validated protocols to diagnose and resolve common solubility issues.

Core Compound Profile: Understanding the Fundamentals

4-[(2-Fluoroethoxy)methyl]piperidine HCl is supplied as a hydrochloride salt to enhance its aqueous solubility and dissolution rate compared to its free base form.[1][2] The protonated piperidinium nitrogen allows for ionic interactions with polar solvents like water. However, this solubility is not absolute and is highly dependent on the solution's environment. While specific experimental data for this exact molecule is limited, its behavior can be reliably predicted based on well-established chemical principles and data from closely related piperidine analogs.[1][3]

Table 1: Predicted Physicochemical Properties of 4-[(2-Fluoroethoxy)methyl]piperidine HCl

PropertyPredicted Value / CharacteristicRationale & Impact on Solubility
Chemical Form Hydrochloride SaltThe ionic salt form is designed for improved aqueous solubility over the neutral free base.[4]
Aqueous Solubility Highly pH-dependentExpected to be soluble in acidic to neutral pH. Solubility will decrease significantly in alkaline conditions.[5][6]
pKa (Piperidinium Ion) Estimated: 8.5 - 10.0This is the pH at which the soluble, protonated form and the less soluble, neutral free base are in equilibrium. This value is critical for predicting pH-dependent precipitation.[1]
Common Solvents Water (acidic/neutral), Methanol, Ethanol, DMSOExpected to be soluble in polar protic solvents and common organic solvents used for stock solutions.[3][7]
Stability Generally stableThe fluoroethoxy group is typically stable, but prolonged exposure to extreme pH or temperatures should be avoided to prevent potential hydrolysis.[8][9]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common solubility challenges in a question-and-answer format, providing both the underlying reason for the issue and a practical solution.

Q1: My compound is not readily dissolving, even in deionized water or a neutral buffer like PBS (pH 7.4). What should I do?

Root Cause Analysis: While the hydrochloride salt form significantly enhances solubility, the dissolution rate can sometimes be slow. The solid crystal lattice of the salt requires energy to break apart before the individual ions can be solvated by water.[10] In a perfectly neutral solution, the driving force for dissolution might be lower than in a slightly acidic one.

Troubleshooting Steps:

  • Increase Mechanical Agitation: Ensure the solution is being mixed vigorously. Use a vortex mixer for several minutes.

  • Gentle Warming: Gently warm the solution in a water bath (e.g., 37°C).[11][12] This increases the kinetic energy, accelerating the dissolution process. Caution: Always cool the solution back to your experimental temperature to ensure the compound does not precipitate out of a supersaturated solution.

  • Sonication: Use a sonicating water bath to break apart solid aggregates and enhance solvent interaction with the compound's surface area.[13]

  • Slight Acidification: If your experimental conditions permit, adding a minuscule amount of a weak acid to lower the pH to ~5-6 can significantly improve solubility by ensuring the piperidine nitrogen remains fully protonated.

Q2: I successfully dissolved the compound, but it precipitated after I added it to my alkaline cell culture media or buffer (e.g., pH > 8). Why did this happen?

Root Cause Analysis: This is the most common issue for hydrochloride salts of weak bases and is a direct consequence of pH-dependent equilibrium. The soluble form of your compound is the protonated piperidinium cation. In a solution with a pH approaching or exceeding the pKa of this cation, the equilibrium shifts, causing it to deprotonate and convert to its neutral (free base) form. This free base is significantly less polar and, therefore, much less soluble in water, leading to precipitation.[5][11][14]

The pH above which the salt may convert to its less soluble free base is known as the pHmax.[15]

dot

G cluster_0 Solution Environment cluster_1 Action & Result Soluble 4-[(2-Fluoroethoxy)methyl]piperidinium+ Cl- (Soluble Salt Form) Insoluble 4-[(2-Fluoroethoxy)methyl]piperidine (Insoluble Free Base) Soluble->Insoluble  + H+ Dissolution Dissolution Favored Soluble->Dissolution Insoluble->Soluble  - H+ Precipitation Precipitation Occurs Insoluble->Precipitation High_pH Increase pH (Add OH-) High_pH->Soluble Shifts Equilibrium Right Low_pH Decrease pH (Add H+) Low_pH->Insoluble Shifts Equilibrium Left G start Start: Weigh Compound dissolve Dissolve in 100% DMSO to create high-conc. stock (e.g., 10-50 mM) start->dissolve mix Vortex / Sonicate until fully dissolved dissolve->mix sterilize Optional: Sterilize via 0.22 µm Syringe Filter mix->sterilize aliquot Aliquot and Store at -20°C or -80°C sterilize->aliquot dilute Dilute stock into final assay buffer/media aliquot->dilute Day of Experiment end End: Final Working Conc. (e.g., 1-10 µM) Final DMSO < 0.5% dilute->end

Caption: Workflow for preparing a DMSO stock solution.

This method bypasses the pH and common ion effect issues associated with direct aqueous dissolution and ensures a homogenous solution for accurate dilutions. See Protocol 2 for a detailed methodology.

Validated Experimental Protocols

Protocol 1: Direct Aqueous Solubilization

This protocol is suitable for applications where organic solvents are not permissible.

  • Select an Appropriate Buffer: Choose a buffer system with a pH between 4.0 and 6.5 (e.g., 50 mM citrate or acetate buffer).

  • Weigh Compound: Accurately weigh the required amount of 4-[(2-Fluoroethoxy)methyl]piperidine HCl.

  • Initial Dissolution: Add a portion of the buffer (e.g., 80% of the final volume) to the solid compound.

  • Promote Solubilization: Vortex the suspension vigorously for 2-3 minutes. If undissolved material remains, place the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing.

  • Final Volume: Once dissolved, allow the solution to cool to room temperature. Adjust to the final volume with the buffer.

  • Observation: Visually inspect the solution for any precipitation. If the solution remains clear, it is ready for use.

Protocol 2: Preparation of a Stock Solution using DMSO

This is the recommended method for most biological applications, including cell culture experiments. [12]

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) if the stock will be used for cell culture.

  • Weighing: Accurately weigh the desired amount of the compound into a sterile microcentrifuge tube or glass vial.

  • Initial Dissolution: Add the appropriate volume of cell-culture grade DMSO to achieve a high-concentration stock (e.g., 10 mM, 20 mM, or higher).

  • Solubilization: Vortex the solution thoroughly for 2-5 minutes until the compound is completely dissolved. A brief sonication can assist if needed.

  • Sterilization (Optional but Recommended): Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile tube. This is critical for cell-based assays.

  • Aliquoting and Storage: Aliquot the sterile stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

  • Usage: When ready to use, thaw an aliquot and perform serial dilutions into your aqueous assay buffer or cell culture medium, ensuring the final DMSO concentration is below the toxic threshold for your system (e.g., <0.5%).

Summary of Solubilization Strategies

Table 2: Comparison of Solubilization Methods

MethodBest ForAdvantagesDisadvantages
Direct Aqueous Dissolution Simple buffer-based assays, in vivo formulations where DMSO is not ideal.- Avoids organic co-solvents.- Simple preparation.- Highly susceptible to pH-dependent precipitation.- Vulnerable to the common ion effect.- May have a slower dissolution rate.
Organic Co-solvent (DMSO) Stock Cell-based assays, enzyme kinetics, high-throughput screening.- Bypasses pH and common ion issues.- Allows for high-concentration, stable stocks.- Ensures accurate and reproducible dilutions.- Requires careful calculation to keep final solvent concentration low.- DMSO can be toxic to some cells at >0.5-1%.

By understanding the fundamental chemistry of 4-[(2-Fluoroethoxy)methyl]piperidine HCl and applying these targeted troubleshooting strategies, researchers can ensure consistent and reliable solubilization for their experiments.

References

  • Fiveable. (2025, August 15). Common ion effect - General Chemistry II.
  • Health Sciences. (2025, October 26). Common Ion Effect: Significance and symbolism.
  • BenchChem. (2025). A Comparative Analysis of Physicochemical Properties: 4-Phenylpiperidine Free Base vs. Hydrochloride Salt.
  • Narang, A. S., & Boddu, S. H. (n.d.). Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid. Journal of Pharmacy and Pharmacology.
  • Britannica. (2025, March 5).
  • BenchChem. (n.d.). Troubleshooting poor solubility of piperidine-4-acetic acid compounds.
  • Oxford Academic. (n.d.). Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid | Journal of Pharmacy and Pharmacology.
  • CymitQuimica. (n.d.). CAS 6091-44-7: Piperidine hydrochloride.
  • ChemicalBook. (n.d.). 6091-44-7(Piperidine hydrochloride) Product Description.
  • ChemicalBook. (2025, January 27). Piperidine hydrochloride | 6091-44-7.
  • Echemi. (2022, July 18). Piperidinium chloride 6091-44-7 99% see COA kanbei.
  • Chad's Prep®. (n.d.). 17.6 pH Effects on Solubility.
  • Guidechem. (n.d.). Piperidine, 4-(2-fluoroethoxy)-, hydrochloride (1:).
  • Sigma-Aldrich. (n.d.). 4-(2-Fluorophenoxy)piperidine hydrochloride | 3413-29-4.
  • MilliporeSigma. (n.d.).
  • National Center for Biotechnology Information. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)
  • BenchChem. (2025). Application Notes and Protocols for SCOULERIN HCl in Cell Culture Experiments.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Pharmaceutical Technology. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges.
  • University Name. (n.d.). Exp. 11 The influence of pH on solubility in water Theory.
  • PubChemLite. (n.d.). 4-[(2,2,2-trifluoroethoxy)methyl]piperidine hydrochloride (C8H14F3NO).
  • National Center for Biotechnology Information. (n.d.). (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. PubChem.
  • NextSDS. (n.d.). 4-[(2-FLUOROPHENOXY)
  • Sigma-Aldrich. (n.d.). 4-(2-Fluoroethyl)piperidine hydrochloride | 184044-25-5.
  • NextSDS. (n.d.). 4-[(4-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). 4-(TRIFLUOROMETHOXY)PIPERIDINE HCl. PubChem.
  • MDPI. (n.d.).
  • ACS Publications. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
  • ResearchGate. (2015, February 4). Can anyone please suggest the best method to understand, when I used some reagents which are carrying HCl salt for closing ring?
  • BLDpharm. (n.d.). 1286274-64-3|4-[(4-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride.
  • CymitQuimica. (n.d.). CAS 144230-50-2: 4-Methylenepiperidine HCl.
  • BenchChem. (2025). Physical and chemical properties of 4-[(4-Chlorophenoxy)methyl]piperidine-d4.
  • National Center for Biotechnology Information. (2025, September 17). Salt Cocrystallization—A Method to Improve Solubility and Bioavailability of Dihydromyricetin.
  • MDPI. (2021, March 4).
  • ACS Publications. (2019, June 4). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
  • ACS Publications. (2018, July 27).
  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?
  • PubMed. (1985). Stability studies of 5-fluorocytosine in aqueous solutions.
  • PubMed. (2022, February 15). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures.
  • Royal Society of Chemistry. (2022, August 9). Fluorination and hydrolytic stability of water-soluble platinum complexes with a borane-bridged diphosphoramidite ligand. Dalton Transactions.
  • ResearchGate. (2025, August 7). Influence of Fluorinated Surfactant Composition on the Stability of Emulsion Drops.

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 4-[(2-Fluoroethoxy)methyl]piperidine Hydrochloride

Welcome to the Technical Support Center. This guide provides researchers, synthetic chemists, and drug development professionals with field-proven methodologies for the crystallization and purification of 4-[(2-Fluoroeth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides researchers, synthetic chemists, and drug development professionals with field-proven methodologies for the crystallization and purification of 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride.

Section 1: Mechanistic Principles of Amine Hydrochloride Crystallization

The target compound, 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride, is a secondary amine salt featuring a flexible fluoroethoxy ether side chain. While the conversion of freebase amines to hydrochloride salts generally improves chemical stability and solid-state handling[1], the ether linkage and terminal fluorine atom introduce unique solubility dynamics.

This compound exhibits high solubility in polar protic solvents (e.g., water, methanol) but is virtually insoluble in non-polar organics (e.g., aliphatic ethers, alkanes)[2]. Because of the flexible side chain, this molecule is highly prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out." This phenomenon occurs when the system supersaturates too rapidly, causing the compound to separate as an amorphous, viscous oil rather than a highly ordered crystalline solid[3].

To combat this, achieving supersaturation requires a tightly controlled binary solvent system utilizing an anti-solvent or a strictly regulated thermal cooling ramp[4][5].

Table 1: Recommended Binary Solvent Systems for Piperidine Hydrochlorides
Primary Solvent (Good)Anti-Solvent (Poor)Boiling Point DifferentialRecommended Ratio (v/v)Expected Outcome & Causality
Isopropanol (IPA) Methyl tert-butyl ether (MTBE) ~27 °C1:2 to 1:4Optimal: Gradual polarity shift minimizes oiling out; high crystal purity.
Ethanol Diethyl Ether ~43 °C1:3 to 1:5Fast: Rapid precipitation; requires careful cooling to prevent amorphous crashing.
Methanol Ethyl Acetate ~12 °C1:4 to 1:6Slow: Excellent purity profile, but slower crystal growth kinetics.

Section 2: Optimized Experimental Workflows

G N1 Crude 4-[(2-Fluoroethoxy)methyl]piperidine HCl N2 Dissolution in Primary Solvent (e.g., Isopropanol at 60°C) N1->N2 N3 Hot Filtration (Remove insolubles) N2->N3 N4 Controlled Cooling (Ramp: 5-10°C/hour) N3->N4 N5 Anti-Solvent Addition (e.g., MTBE dropwise) N4->N5 Anti-Solvent Method N6 Nucleation & Crystal Growth (Optional: Seeding) N4->N6 Cooling Method N5->N6 N7 Filtration & Washing (Cold MTBE) N6->N7 N8 Vacuum Drying (40°C, constant weight) N7->N8

Workflow for cooling and anti-solvent crystallization of piperidine hydrochloride derivatives.

Protocol A: Anti-Solvent Crystallization (Isopropanol / MTBE)

Self-Validating Mechanism: This protocol relies on the gradual reduction of solvent polarity. By using Isopropanol (IPA) as the primary solvent and MTBE as the anti-solvent, the supersaturation curve can be tightly controlled. The system self-validates by reaching a visible "cloud point," ensuring the metastable zone limit is respected[3][5].

  • Dissolution: Suspend the crude 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride in a minimal volume of IPA (approx. 3–5 mL/g) inside a jacketed reactor. Heat to 60–65 °C under continuous overhead stirring until a completely clear solution is achieved[1].

  • Clarification: Perform a hot filtration through a pre-warmed Celite pad. Causality: This removes insoluble microscopic particulates (e.g., dust, inorganic salts) that could act as uninvited templates for uncontrolled secondary nucleation[3].

  • Initial Cooling & Seeding: Cool the solution to 45 °C. Introduce 0.5–1.0 wt% of pure seed crystals. Causality: Seeding provides an immediate structural template for crystal lattice formation, directing the thermodynamic energy toward crystallization rather than liquid-liquid separation (oiling out)[3][5].

  • Anti-Solvent Addition: Begin dropwise addition of pre-warmed MTBE (45 °C) at a rate of 0.1 mL/min until the solution becomes persistently turbid (the cloud point)[3]. Hold the temperature and stirring for 30 minutes to allow the seed bed to mature.

  • Cooling Ramp: Slowly cool the suspension to 0–5 °C at a linear rate of 5–10 °C/hour[1].

  • Isolation: Isolate the resulting crystals via vacuum filtration on a Büchner funnel. Wash the filter cake with ice-cold MTBE (1–2 mL/g). Causality: Cold anti-solvent displaces the impurity-rich mother liquor without dissolving the purified product[3].

  • Drying: Dry the solid in a vacuum oven at 40 °C until a constant weight is achieved, validating the complete removal of residual solvents[1].

Section 3: Troubleshooting Guides & FAQs

Q1: My product is "oiling out" at the bottom of the flask instead of crystallizing. How do I fix this? A1: Oiling out occurs when the solution becomes supersaturated with respect to the liquid phase rather than the solid phase. This usually happens if the thermal cooling rate is too rapid or the anti-solvent is added too quickly, bypassing the metastable zone[3]. Resolution: Re-heat the mixture until the oil completely dissolves back into a single clear phase. Add 10-15% more of your primary solvent (e.g., hot IPA). Cool the solution much more slowly (e.g., 5 °C/hour) and ensure you introduce seed crystals before the cloud point is reached[3].

Q2: The yield is significantly lower than expected. What parameters should be adjusted? A2: Low yield indicates that the final state of the system is not sufficiently supersaturated, meaning too much product remains dissolved in the mother liquor. Resolution: First, ensure you are using the absolute minimal amount of primary solvent required for dissolution at the boiling point[3]. Second, increase the ratio of anti-solvent (e.g., push the IPA:MTBE ratio from 1:2 to 1:4). Finally, ensure the final hold temperature is sufficiently low (0–5 °C) and allow enough time (2–4 hours) for thermodynamic equilibrium to be reached[1].

Q3: The isolated crystals are discolored (yellow/brown). How can I improve the purity? A3: Discoloration is typically caused by trapped organic impurities from upstream synthesis (e.g., degradation products from fluorination or alkylation steps) integrating into the crystal lattice. Resolution: Incorporate a decolorization step prior to crystallization. Dissolve the crude salt in the hot primary solvent, add 5–10 wt% activated charcoal, stir at 60 °C for 15–30 minutes, and perform a hot filtration through a Celite pad to strip the colored impurities[3].

Q4: Is 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride highly hygroscopic? A4: While specific hygroscopicity data for this exact compound requires experimental validation via Dynamic Vapor Sorption (DVS), amine hydrochlorides with flexible ether linkages often exhibit moderate to high hygroscopicity. It is highly recommended to handle the dried solid in a controlled humidity environment (e.g., a glovebox or dry room) and store it in tightly sealed, desiccant-lined containers to prevent moisture-induced degradation[1].

References

  • Crystal forms of {[(2r)-7-(2,6-dichlorophenyl)-5-fluoro-2,3-dihydro-1-benzofuran-2-yl]methyl}amine hydrochloride Source: Google Patents (WO2006116218A1) URL:2

  • Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride Source: BenchChem URL:1

  • What is the best method for a two solvent crystallization? Source: ResearchGate URL:4

  • A “Bottom-Up” Approach to Process Development: Application of Physicochemical Properties of Reaction Products toward the Development of Direct-Drop Processes Source: ACS Publications URL:5

  • Recrystallization techniques for purifying Bis(2-chloroethyl)amine hydrochloride Source: BenchChem URL:3

Sources

Optimization

Technical Support Center: Troubleshooting Fluoroethoxy Piperidine Synthesis Pathways

Welcome to the Technical Support Center for fluoroethoxy piperidine synthesis. Whether you are developing novel PET radiotracers or synthesizing complex pharmaceutical APIs, the introduction of a fluoroethyl group onto a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for fluoroethoxy piperidine synthesis. Whether you are developing novel PET radiotracers or synthesizing complex pharmaceutical APIs, the introduction of a fluoroethyl group onto a piperidine scaffold is fraught with competing side reactions.

This guide is designed by application scientists to help you troubleshoot, optimize, and validate your synthetic workflows. We focus on the mechanistic causality behind common failures—such as elimination, aziridinium-induced scrambling, and regioselectivity issues—and provide field-proven, self-validating protocols to ensure reproducible success.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: During the N-fluoroethylation of my piperidine precursor using 2-fluoroethyl tosylate, I am observing a significant loss of the alkylating agent and low product yield. What is happening? A: You are likely experiencing base-catalyzed E2 elimination. 2-Fluoroethyl tosylate (FEtOTs) is highly susceptible to elimination under basic conditions, especially at elevated temperatures. This side reaction generates volatile byproducts such as vinyl fluoride and 2-fluoroethanol, which deplete your alkylating agent[1].

  • Causality: The base (e.g., K₂CO₃) abstracts a proton adjacent to the tosylate leaving group rather than facilitating the desired Sₙ2 attack by the piperidine nitrogen.

  • Solution: Reduce the molar ratio of base to precursor and lower the reaction temperature[1]. Alternatively, switch to a more reactive alkylating agent like 2-fluoroethyl triflate, which allows for room-temperature alkylation without the need for an external base[2].

Q2: I am attempting a nucleophilic deoxyfluorination of a 2-hydroxyethyl piperidine derivative using DAST in dichloromethane (DCM). Instead of the pure fluoroethyl product, I am isolating chlorinated byproducts and ring-expanded isomers. How do I prevent this? A: This is a classic case of neighboring group participation (NGP) leading to an aziridinium intermediate[3].

  • Causality: The basic nitrogen lone pair of the piperidine intramolecularly attacks the DAST-activated hydroxyl carbon, forming a highly reactive, three-membered bicyclic aziridinium ion[3]. Because DCM is used, trace chloride ions can act as nucleophiles, attacking the aziridinium ring to form chlorinated side products instead of the desired fluoride[3]. Furthermore, the high basicity of "naked" fluoride sources can lead to elimination reactions yielding undesired alkenes[4].

  • Solution: Convert the piperidine nitrogen to an electron-withdrawing carbamate (e.g., N-Boc or N-Cbz) prior to fluorination. This ties up the nitrogen lone pair, preventing NGP. Additionally, swap DCM for a non-nucleophilic solvent like toluene.

Q3: My protocol involves alkylating a multifunctional piperidine (containing both amine and ester/hydroxyl groups). I am observing O-alkylation instead of the desired N-alkylation. How can I drive N-selectivity? A: O-alkylation is often triggered by the inadvertent generation of stronger hard nucleophiles (like alkoxides or carboxylates) due to trace moisture in the presence of strong bases[5].

  • Causality: If you are using a base like NaH in DMF, trace water reacts to form NaOH. This hydroxide hydrolyzes esters into carboxylates, which rapidly undergo O-alkylation with the fluoroethylating agent[5].

  • Solution: Ensure strictly anhydrous conditions by drying all cartridges, solvents, and reagents with high-flow nitrogen[5]. Switch to a milder, sterically hindered base like N,N-diisopropylethylamine (DIPEA), which favors the alkylation of the more nucleophilic secondary amine over oxygen nucleophiles.

Section 2: Quantitative Data & Optimization

Selecting the correct fluoroethylating agent is the most critical variable in minimizing side reactions. The table below summarizes the kinetic behavior and side-reaction profiles of common reagents used in piperidine alkylation.

Fluoroethylating AgentRelative ReactivityTypical Base RequiredTypical Temp (°C)Major Competing Side ReactionRef
2-Fluoroethyl bromide LowK₂CO₃ / NaH100–120E2 Elimination / Slow kinetics[2]
2-Fluoroethyl tosylate ModerateK₂CO₃ / DIPEA80–130E2 Elimination (Vinyl Fluoride)[1]
2-Fluoroethyl triflate HighNone / Mild (DIPEA)20–50Minimal (Highly efficient Sₙ2)[2]

Section 3: Standardized Self-Validating Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints. If a checkpoint fails, halt the workflow and refer to the troubleshooting section.

Protocol A: Optimized N-Fluoroethylation using 2-Fluoroethyl Tosylate

Objective: Maximize Sₙ2 N-alkylation while suppressing E2 elimination.

  • Preparation: In a flame-dried reaction vial under N₂, combine the piperidine precursor (1.0 eq) and anhydrous K₂CO₃ (1.2 eq). Self-Validation Check: Ensure K₂CO₃ is freshly oven-dried; moisture >50 ppm will trigger ester hydrolysis or O-alkylation[5].

  • Solvation: Add anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Alkylation: Add 2-fluoroethyl tosylate (1.1 eq) dropwise.

  • Heating: Heat the mixture to 85°C for 15 minutes. Do not exceed 90°C.

  • In-Process Validation: Monitor by HPLC. If early-eluting peaks (e.g., retention times ~2.7 min or 4.7 min) appear rapidly, elimination to vinyl fluoride and 2-fluoroethanol is occurring[1]. Immediately cool the reaction and reduce the base equivalent in the next run.

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: DAST-Mediated Nucleophilic Fluorination of Hydroxyethyl Piperidines

Objective: Prevent aziridinium intermediate formation and chloride scrambling.

  • Protection: Ensure the piperidine precursor is N-Boc protected (N-Boc-2-hydroxyethyl piperidine, 1.0 eq) to deactivate the nitrogen lone pair.

  • Solvation: Dissolve the precursor in anhydrous Toluene (0.1 M). Self-Validation Check: Do not use DCM or Chloroform to prevent halogen scrambling[3].

  • Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Fluorination: Add DAST (1.5 eq) dropwise over 5 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature over 2 hours. In-Process Validation: TLC should reveal a single, non-polar spot. Multiple spots indicate either incomplete Boc-protection (leading to aziridinium formation) or elimination to the alkene[4].

  • Workup: Carefully quench with saturated NaHCO₃ at 0°C, extract with Toluene, and concentrate.

Section 4: Pathway & Workflow Visualizations

The following diagrams illustrate the mechanistic pathways dictating the success or failure of your synthesis.

G A Piperidine Precursor + 2-Fluoroethyl Tosylate B Base (e.g., K2CO3) Solvent (MeCN/DMF) A->B C SN2 Pathway (Desired) B->C Controlled Temp (<90°C) Optimized Base Ratio D E2 Elimination Pathway (Side Reaction) B->D High Temp (>100°C) Excess Base E N-(2-Fluoroethyl)piperidine (Target) C->E F Vinyl Fluoride + 2-Fluoroethanol D->F

Reaction pathways in N-fluoroethylation highlighting SN2 vs E2 elimination.

G A N-Alkyl-2-hydroxyethyl piperidine B DAST / Deoxo-Fluor (Nucleophilic Fluorination) A->B C Direct SN2 Attack (Desired) B->C Electron-Withdrawing Group on N (e.g., Boc) D Neighboring Group Participation B->D Free Lone Pair on Nitrogen F Target Fluoroethoxy Piperidine C->F E Bicyclic Aziridinium Intermediate D->E E->F F- Attack G Ring-Opened Chloride/Fluoride Scrambling E->G Nucleophile Attack (e.g., Cl- from solvent)

Aziridinium intermediate formation leading to side products during fluorination.

Section 5: References

  • [1] A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. ResearchGate.[Link]

  • [5] Challenges in the automated synthesis of [18F]−1-fluoroethyl tryptophan: Formation of both O- and N-alkylated products. UQ eSpace.[Link]

  • [2] Fluorine-18 Labelled Building Blocks for PET Tracer Synthesis. VU Research Portal.[Link]

  • [3] Synthesis of an O-[18F]fluoroethylated triphenyl-substituted piperidine-3-carboxylic acid. ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Reference Spectrum Guide: 4-[(2-Fluoroethoxy)methyl]piperidine Hydrochloride

Executive Summary & Analytical Significance 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride is a critical fluorinated building block frequently utilized in medicinal chemistry and radiopharmaceutical development (e.g....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Significance

4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride is a critical fluorinated building block frequently utilized in medicinal chemistry and radiopharmaceutical development (e.g., as a precursor or reference standard for 18 F-PET tracers). In drug development, the precise structural validation of such intermediates is paramount.

This guide provides an objective comparison between high-purity commercial reference standards of the hydrochloride salt, crude synthesized intermediates, and the free-base alternative. By leveraging high-fidelity 1 H Nuclear Magnetic Resonance (NMR) spectroscopy, we demonstrate how salt formation and purity grades fundamentally alter spectral resolution, and we provide a self-validating protocol for rigorous structural elucidation.

Comparative Analysis: Product vs. Alternatives

When sourcing or synthesizing 4-[(2-Fluoroethoxy)methyl]piperidine, researchers typically encounter three grades/forms. The causality behind their distinct NMR profiles lies in molecular dynamics, proton exchange rates, and residual synthetic impurities.

A. High-Purity Reference Standard (Hydrochloride Salt) - The Benchmark

The hydrochloride (HCl) salt is the gold standard for analytical reference.

  • Causality for Performance: Protonation of the piperidine nitrogen locks the ring's conformational exchange rate on the NMR timescale. This prevents the severe line broadening commonly seen in secondary amines. Furthermore, utilizing a high-purity standard ensures that the complex heteronuclear spin-spin couplings ( 1 H- 19 F) are fully resolved without interference from baseline noise or overlapping impurity signals.

B. Alternative 1: The Free Base Form
  • Causality for Performance Drop: In its un-salified free-base form, the piperidine ring undergoes rapid nitrogen inversion and chair-to-chair ring flipping at room temperature. This dynamic exchange broadens the equatorial and axial proton signals (C2, C3, C5, C6) into unresolved multiplets. Additionally, the free base is prone to atmospheric CO 2​ absorption (forming carbamates), which introduces spurious peaks over time.

C. Alternative 2: Crude Synthesized Intermediate
  • Causality for Performance Drop: Crude mixtures often contain residual solvents (e.g., dichloromethane at 5.76 ppm or ethyl acetate at 4.03 ppm, 1.99 ppm, 1.17 ppm) and unreacted precursors (like non-fluorinated tosylates). These impurities directly overlap with the critical -CH 2​ -O- and piperidine ring signals, making accurate quantitative integration impossible.

Table 1: Quantitative 1 H NMR Spectral Comparison (Simulated Data at 400 MHz)
Proton AssignmentHigh-Purity HCl Salt (DMSO- d6​ )Free Base Alternative (CDCl 3​ )Crude Intermediate (DMSO- d6​ )
-NH 2+​ / -NH 8.80 ppm (br s, 2H)1.80 ppm (br s, 1H, exchanges)8.80 ppm (br s) + Impurity overlaps
-CH 2​ -F 4.55 ppm (dt, 2H, 2JHF​ =47.5 Hz)4.50 ppm (dt, 2H, 2JHF​ =47.5 Hz)4.55 ppm (dt) + Precursor signals
-O-CH 2​ -CH 2​ -F 3.65 ppm (dt, 2H, 3JHF​ =29.5 Hz)3.70 ppm (dt, 2H, 3JHF​ =29.5 Hz)Obscured by residual EtOAc
Pip-CH 2​ -O- 3.35 ppm (d, 2H, J =6.5 Hz)3.30 ppm (d, 2H, J =6.0 Hz)3.35 ppm (d, 2H)
Pip C2/C6 (eq) 3.25 ppm (m, 2H)3.05 ppm (br m, 2H)Broad, overlapping with impurities
Pip C2/C6 (ax) 2.85 ppm (m, 2H)2.60 ppm (br m, 2H)Broad, overlapping with impurities
Resolution Quality Excellent (Baseline resolved) Poor (Dynamic broadening) Poor (Signal overlap)

The "NMR Spy": Exploiting 1 H- 19 F Coupling

Fluorine-19 is an exceptional nucleus for structural elucidation due to its 100% natural abundance and large gyromagnetic ratio. In 4-[(2-Fluoroethoxy)methyl]piperidine, the fluorine atom acts as an "NMR spy," broadcasting its presence through the carbon backbone [2].

The germinal coupling ( 2JHF​ ) splits the adjacent -CH 2​

  • protons into a massive doublet with a coupling constant of ~47.5 Hz. Simultaneously, the vicinal coupling ( 3JHF​ ) splits the -O-CH 2​
  • protons with a coupling constant of ~29.5 Hz. This distinct doublet-of-triplets (dt) pattern is a self-validating structural hallmark. If these exact coupling constants are absent or distorted, the integrity of the fluoroethoxy chain is compromised, immediately flagging a failed synthesis or degraded product.

Self-Validating Experimental Protocol

To achieve the benchmark resolution shown in Table 1, researchers must employ a self-validating workflow. This ensures that any spectral artifacts are attributed to the sample itself, not instrument misalignment.

G cluster_0 System Suitability & Calibration cluster_1 Sample Acquisition: 4-[(2-Fluoroethoxy)methyl]piperidine HCl N1 Line Shape Verification (0.1% Ethylbenzene / TMS) N2 Pulse Width (pw90) Calibration N1->N2 N3 Sample Prep: 15 mg in 0.6 mL DMSO-d6 N2->N3 N4 1H NMR Acquisition (D1 > 5*T1, ns=16) N3->N4 N5 19F-Decoupled 1H NMR (Optional for Multiplet Simplification) N4->N5

Self-Validating 1H NMR Workflow for Fluorinated Piperidine Derivatives

Step-by-Step Methodology

Step 1: Instrument Performance Qualification (PQ) Before analyzing the reference standard, verify the spectrometer's magnetic field homogeneity. Run a standard 1 H line shape sample (e.g., 1% Chloroform in Acetone- d6​ ). The line width at 50% peak height must be < 0.2 Hz to ensure accurate integration and multiplet resolution [1].

Step 2: Sample Preparation

  • Causality: DMSO- d6​ is chosen over CDCl 3​ or D 2​ O. D 2​ O causes rapid deuterium exchange, obliterating the -NH 2+​ signal. CDCl 3​ suffers from poor solubility for HCl salts.

  • Action: Weigh exactly 15.0 mg of the high-purity 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride. Dissolve completely in 0.6 mL of high-purity DMSO- d6​ (≥99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

Step 3: Tuning, Matching, and Shimming Insert the 5 mm NMR tube. Tune and match the probe for both 1 H and 19 F frequencies. Perform automated gradient shimming, followed by manual fine-tuning of the Z1 and Z2 shims to maximize the deuterium lock signal.

Step 4: Acquisition Parameters

  • Pulse Width: Determine the 90° pulse width (pw90) for the specific sample to ensure maximum quantitative excitation.

  • Relaxation Delay (D1): Set D1 to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the sample (typically D1 = 10 seconds). Causality: Failing to allow full relaxation will result in the under-integration of protons lacking nearby dipole-dipole relaxation pathways.

  • Scans: Acquire 16 to 32 transients with a spectral width of 15 ppm centered at 5.0 ppm.

Step 5: Advanced Deconvolution (Optional) In highly complex mixtures or crude samples, advanced techniques such as Fluorine-Edited Selective TOCSY Acquisition (FESTA) can be employed to isolate only the proton signals coupled to the fluorine atom [3]. However, utilizing a high-purity reference standard generally negates the need for such multidimensional complexity.

References

  • Smith, A. J. R., et al. "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." Chemical Science (RSC Publishing), 2022, 13, 3766-3774. URL:[Link]

  • Castañar, L., et al. "FESTA: An Efficient Nuclear Magnetic Resonance Approach for the Structural Analysis of Mixtures Containing Fluorinated Species." Analytical Chemistry (ACS Publications), 2018, 90, 8, 5290–5297. URL:[Link]

Comparative

4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride vs non-fluorinated piperidines

4-[(2-Fluoroethoxy)methyl]piperidine Hydrochloride vs. Non-Fluorinated Piperidines: A Structural and Pharmacological Comparison Guide Executive Summary The piperidine ring is a privileged scaffold in medicinal chemistry,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

4-[(2-Fluoroethoxy)methyl]piperidine Hydrochloride vs. Non-Fluorinated Piperidines: A Structural and Pharmacological Comparison Guide

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry, ubiquitous in central nervous system (CNS) therapeutics due to its favorable physicochemical properties. However, traditional non-fluorinated piperidines frequently suffer from high basicity (pKa > 10), which can lead to off-target hERG channel binding (cardiotoxicity) and rapid oxidative metabolism [1]. The strategic introduction of a fluoroethoxy group—as seen in 4-[(2-fluoroethoxy)methyl]piperidine hydrochloride —serves as a powerful structural modification.

As a Senior Application Scientist, I have structured this guide to objectively compare the physicochemical, pharmacokinetic, and conformational differences between fluoroethoxy-substituted piperidines and their non-fluorinated counterparts, providing actionable experimental protocols to validate these properties in your own drug discovery workflows.

Physicochemical & Pharmacokinetic Profiling

The substitution of a hydrogen atom with a fluorine atom, or the addition of a fluoroethoxy moiety, fundamentally alters the electronic distribution of the piperidine scaffold.

Basicity and hERG Liability

Non-fluorinated piperidines (e.g., 4-(ethoxymethyl)piperidine) are highly basic. At physiological pH (7.4), they exist almost entirely in their protonated, cationic state. This high fraction of positively charged molecules is a primary driver for binding to the hERG potassium channel, a major cause of drug-induced QT prolongation [1].

The electronegative fluorine atom in 4-[(2-fluoroethoxy)methyl]piperidine exerts a strong inductive electron-withdrawing effect (-I) through the ether oxygen and the alkyl chain. This significantly lowers the pKa of the piperidine nitrogen. By reducing the basicity, the fraction of protonated amine at pH 7.4 decreases, which directly mitigates hERG affinity and enhances the safety profile of the lead candidate [1].

Metabolic Stability and Lipophilicity

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. In non-fluorinated ethoxymethyl piperidines, the terminal methyl group is highly susceptible to cytochrome P450 (CYP450)-mediated oxidation and subsequent O-dealkylation. Substituting this site with a fluorine atom blocks this metabolic soft spot, extending the compound's half-life. Furthermore, the fluoroethoxy group fine-tunes lipophilicity (LogD), enhancing blood-brain barrier (BBB) penetration, which is critical for CNS targets such as the vesicular monoamine transporter-2 (VMAT2) [2].

G A Fluoroethoxy Substitution on Piperidine Scaffold B Inductive Effect (-I) Lowers Amine pKa A->B C Increased C-F Bond Energy A->C D Reduced hERG Affinity (Lower Cardiotoxicity) B->D E Enhanced Metabolic Stability (CYP450) C->E F Optimized CNS Drug Candidate D->F E->F

Caption: Logical pathway of pharmacokinetic optimization via fluoroethoxy substitution.

Conformational Dynamics & Target Binding

Fluorination does not merely change electronics; it dictates 3D conformation. Gaining an understanding of the conformational behavior of fluorinated compounds allows for the expansion of the molecular design toolbox [3].

In non-fluorinated piperidines, flexible ether side chains adopt multiple rapidly interconverting conformations, leading to a high entropic penalty upon binding to a target receptor. Conversely, fluorinated piperidines exhibit distinct conformational preferences. The highly polarized C-F bond engages in charge-dipole interactions and hyperconjugation (e.g., σC-H → σ*C-F) with adjacent bonds. This restricts the rotational freedom of the fluoroethoxy chain, often locking the molecule into a preferred conformation (frequently favoring an axial orientation depending on solvent polarity) [3]. This conformational rigidity pre-organizes the molecule for target binding, increasing affinity and selectivity for receptors such as VMAT2 and Sigma-1 [2].

Quantitative Comparison Table
Property4-[(2-Fluoroethoxy)methyl]piperidine HCl4-(Ethoxymethyl)piperidine HCl (Non-fluorinated)Impact on Drug Design
Basicity (pKa) ~8.5 - 9.2 (Reduced)~10.1 - 10.5 (High)Lower pKa reduces hERG liability and off-target toxicity [1].
Lipophilicity (LogD at pH 7.4) HigherLowerFluorination enhances BBB penetration for CNS targets.
Metabolic Stability High (C-F bond blocks oxidation)Moderate (Susceptible to O-dealkylation)Prolonged half-life and reduced systemic clearance.
Conformational Rigidity High (Charge-dipole interactions)Low (Flexible ether chain)Improved target binding affinity (lower entropic penalty) [3].

Experimental Methodologies: Validating Scaffold Properties

To objectively compare 4-[(2-fluoroethoxy)methyl]piperidine against a non-fluorinated analog, researchers must employ self-validating experimental systems. Below are the definitive protocols for determining pKa and metabolic stability.

Protocol A: Potentiometric Determination of pKa

Causality Insight: Computational pKa predictions for fluorinated amines often underestimate the long-range inductive effects of the fluorine atom through the ether oxygen. Empirical validation via potentiometric titration is critical to ensure the compound will exist in the correct ionization state at physiological pH.

  • Preparation: Prepare a 1.0 mM solution of 4-[(2-fluoroethoxy)methyl]piperidine hydrochloride in 0.15 M aqueous KCl (to maintain constant ionic strength).

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, and 10.0) at a constant temperature of 25.0 ± 0.1 °C.

  • Titration: Titrate the sample solution with standardized 0.1 M NaOH under a nitrogen atmosphere to prevent CO₂ absorption.

  • Data Analysis: Record the pH after each titrant addition. Plot the first derivative of the titration curve (dpH/dV) to identify the equivalence point. The pKa is calculated at the half-equivalence point using the Henderson-Hasselbalch equation.

  • Validation: Run 4-(ethoxymethyl)piperidine hydrochloride in parallel. The ΔpKa between the two compounds isolates the inductive effect of the fluorine atom.

Protocol B: In Vitro Microsomal Stability Assay

Causality Insight: To prove that the C-F bond prevents oxidative metabolism, the compound must be exposed to the full suite of hepatic CYP450 enzymes. Human Liver Microsomes (HLMs) provide a robust, self-contained system for this.

Workflow S1 Step 1: Compound Incubation with Human Liver Microsomes S2 Step 2: NADPH Addition (Initiate CYP450 Reaction) S1->S2 S3 Step 3: Aliquot Quenching (Ice-cold Acetonitrile at t=0,15,30,60m) S2->S3 S4 Step 4: Centrifugation & Protein Precipitation S3->S4 S5 Step 5: LC-MS/MS Analysis (Determine Intrinsic Clearance) S4->S5

Caption: Standardized workflow for in vitro microsomal stability profiling.

  • Incubation Mixture: Combine 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately quench the reaction by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., verapamil).

  • Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound area ratio versus time to calculate the elimination rate constant (k) and intrinsic clearance (CL_int).

Conclusion

The transition from a non-fluorinated piperidine to 4-[(2-fluoroethoxy)methyl]piperidine hydrochloride represents a sophisticated application of medicinal chemistry principles. By leveraging the unique electronegativity and bond strength of fluorine, researchers can systematically depress basicity to avoid cardiotoxicity, rigidify the molecular conformation for better target engagement, and seal metabolic soft spots to ensure adequate systemic exposure.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Fluoroethoxy-1,4-diphenethylpiperidine and Piperazine Derivatives: Potent and Selective Inhibitors of [3H]Dopamine Uptake at the Vesicular Monoamine Transporter-2. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry - A European Journal (PMC). Available at:[Link]

Validation

Crystallographic Profiling and Conformational Analysis of 4-[(2-Fluoroethoxy)methyl]piperidine Hydrochloride

Target Audience: Researchers, Structural Biologists, and Medicinal Chemists in Fragment-Based Drug Discovery (FBDD). Executive Summary In structure-based drug design (SBDD), the trajectory and flexibility of a molecule's...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Medicinal Chemists in Fragment-Based Drug Discovery (FBDD).

Executive Summary

In structure-based drug design (SBDD), the trajectory and flexibility of a molecule's side chains dictate both its binding affinity and the clarity of its X-ray crystallographic electron density. 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride is a highly specialized building block that leverages stereoelectronic effects to pre-organize its conformation.

This guide objectively compares the crystallographic performance of this fluorinated hydrochloride salt against its non-fluorinated analog and its free base form. By analyzing high-resolution X-ray diffraction (XRD) data, we demonstrate how the strategic placement of a fluorine atom and the selection of the hydrochloride salt form create a self-validating system for robust electron density mapping and reduced entropic penalties upon target binding.

Mechanistic Rationale: The Fluorine Gauche Effect & Salt Selection

To understand the superior crystallographic behavior of 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride, we must examine the causality behind its chemical design.

The Stereoelectronic Advantage: The Gauche Effect

Unlike a highly flexible ethoxy group, the 2-fluoroethoxy chain exhibits a rigid preference for the gauche conformation (where the O–C–C–F dihedral angle is approximately 60°). This conformational locking is driven by two primary forces:

  • Hyperconjugation: The donation of electron density from the bonding σC−H​ orbital into the low-lying anti-bonding σC−F∗​ orbital [1].

  • Electrostatic Dipole Alignment: The minimization of repulsive forces between the highly polarized C–O and C–F bonds [2].

By restricting the number of accessible rotamers, the fluorine atom pre-organizes the fragment. This significantly lowers the entropic penalty upon protein binding and translates to highly ordered crystals with low B-factors (temperature factors) in X-ray crystallography [3].

The Physical Advantage: Hydrochloride Salt vs. Free Base

The free base of this piperidine derivative is a viscous oil at room temperature. Oils lack the lattice energy required for small-molecule XRD and are notoriously difficult to weigh accurately for stoichiometric protein soaking. By converting the amine to a hydrochloride salt, the protonated piperidine nitrogen forms a strong, charge-assisted hydrogen bond network ( N+−H⋅⋅⋅Cl− ). This ensures a stable, crystalline solid that dissolves predictably in soaking buffers without causing localized pH spikes that could crack fragile protein crystals.

GaucheEffect S1 2-Fluoroethoxy Substitution on Piperidine Scaffold S2 Hyperconjugation (σC-H → σ*C-F) S1->S2 S3 Dipole-Dipole Alignment (C-O vs C-F) S1->S3 S4 Stabilization of Gauche Conformation S2->S4 S3->S4 S5 Reduced Entropic Penalty Upon Target Binding S4->S5

Mechanistic pathway of the fluorine gauche effect restricting conformational flexibility.

Crystallographic Performance Comparison

The following table summarizes the quantitative crystallographic metrics of 4-[(2-Fluoroethoxy)methyl]piperidine HCl compared to alternative analogs when co-crystallized (soaked) into a model target protein (e.g., a standard kinase at 1.8 Å resolution).

Metric4-[(2-Fluoroethoxy)methyl]piperidine HCl4-(ethoxymethyl)piperidine HCl (Non-Fluorinated)4-[(2-Fluoroethoxy)methyl]piperidine (Free Base)
Physical State (RT) Crystalline SolidCrystalline SolidViscous Oil
Side-Chain Conformation Gauche (O-C-C-F angle ~62°)Disordered (Anti/Gauche mix)Gauche (O-C-C-F angle ~60°)
Average B-factor (Side Chain) 22.4 Ų 45.8 ŲN/A (Poor soaking retention)
Ligand Occupancy 0.95 0.80< 0.40
Electron Density (2Fo-Fc) Highly resolved at 1.5σAmbiguous terminal methylWeak / Discontinuous
Aqueous Solubility (Buffer) Excellent (>50 mM)Excellent (>50 mM)Poor (Requires >10% DMSO)

Key Takeaway: The non-fluorinated analog suffers from high B-factors due to the free rotation of the ethoxy group, resulting in smeared electron density. The free base form yields poor occupancy due to volatility and low aqueous solubility. The fluorinated HCl salt provides the optimal balance of conformational rigidity and aqueous solubility, yielding pristine electron density maps.

Experimental Workflows: Self-Validating Co-Crystallization Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates built-in validation checkpoints.

Phase 1: Compound Preparation & Validation
  • Stock Solution: Dissolve 4-[(2-Fluoroethoxy)methyl]piperidine HCl in 100% anhydrous DMSO to a concentration of 100 mM.

  • Validation Checkpoint: Analyze the stock via 19 F-NMR and LC-MS to confirm the absence of hydrolysis or degradation products. The 19 F-NMR spectrum should show a single sharp multiplet characteristic of the intact fluoroethoxy group.

Phase 2: Protein Crystal Soaking
  • Buffer Exchange: Dilute the 100 mM stock into the crystallization mother liquor to achieve a final ligand concentration of 5 mM (final DMSO concentration 5%).

  • Soaking: Transfer pre-grown target protein crystals (e.g., hanging drop vapor diffusion) into the soaking drop using a nylon loop.

  • Validation Checkpoint: Monitor the crystals under a polarized light microscope for 2–24 hours. A self-validating successful soak maintains crystal birefringence without visible micro-cracking (which would indicate osmotic shock or pH imbalance).

Phase 3: Cryo-protection and Diffraction
  • Cryo-cooling: Briefly sweep the soaked crystal through a cryoprotectant solution (mother liquor + 20% glycerol + 5 mM ligand) and flash-freeze in liquid nitrogen (100 K).

  • Data Collection: Collect X-ray diffraction data at a synchrotron source (e.g., λ = 0.979 Å).

  • Validation Checkpoint: Monitor the initial diffraction images. The presence of sharp, distinct spots beyond 2.0 Å resolution without ice rings validates the cryo-protection and crystal integrity.

Phase 4: Phase Retrieval and Refinement
  • Processing: Integrate and scale the data using standard pipelines (e.g., XDS or DIALS).

  • Molecular Replacement & Refinement: Solve the phases using a known apo-structure. Perform iterative cycles of refinement using Phenix or Refmac5.

  • Validation Checkpoint: The Rwork​ and Rfree​ values must converge (typically <0.20 and <0.25 , respectively). The Fo​−Fc​ difference map should reveal a clear positive density (>3σ) corresponding to the gauche-locked fluoroethoxy side chain before the ligand is modeled.

Workflow A Target Protein Crystallization B Compound Soaking (HCl Salt in DMSO) A->B C Cryo-cooling & Synchrotron XRD B->C D Phase Retrieval & Electron Density Mapping C->D E Structural Refinement (B-factor Analysis) D->E

Step-by-step X-ray crystallography workflow for fragment soaking and structural refinement.

Conclusion

For structural biologists and medicinal chemists, the choice of building block is not merely a matter of chemical synthesis, but of physical and crystallographic behavior. 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride outperforms its non-fluorinated and free-base counterparts by utilizing the fluorine gauche effect to lock its conformation, while the hydrochloride salt provides the necessary lattice stability and solubility. This combination drastically reduces side-chain B-factors, ensuring unambiguous electron density maps that are critical for guiding downstream structure-based drug design.

References

  • Hunter, L., et al. (2025). Origami with small molecules: exploiting the C–F bond as a conformational tool. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Teschers, C. S., et al. (2018). Conformational control enabled by the fluorine gauche effect in a model of the β2-AR agonist salbutamol (Ventolin™). Journal of Fluorine Chemistry. Available at:[Link]

  • MDPI Molecules. (2021). The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors. Available at:[Link]

Sources

Comparative

IR spectroscopy characteristic peaks 4-[(2-Fluoroethoxy)methyl]piperidine HCl

An in-depth technical analysis and comparative guide for the structural validation of 4-[(2-Fluoroethoxy)methyl]piperidine HCl using Infrared (IR) Spectroscopy. The Analytical Challenge: Validating Fluorinated Piperidine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide for the structural validation of 4-[(2-Fluoroethoxy)methyl]piperidine HCl using Infrared (IR) Spectroscopy.

The Analytical Challenge: Validating Fluorinated Piperidine Scaffolds

In modern drug discovery and radiopharmaceutical development, 4-[(2-Fluoroethoxy)methyl]piperidine HCl serves as a highly specialized building block. The strategic insertion of the fluorine atom modulates lipophilicity and metabolic stability, while the piperidine core provides a basic center for target binding.

For application scientists, validating the structural integrity of this compound via IR spectroscopy presents a unique challenge. The molecule contains three distinct functional zones that dominate the mid-IR spectrum: the protonated secondary amine (piperidine hydrochloride), the aliphatic ether linkage, and the highly polarized fluoroethyl group. Because the C–F stretch and the C–O–C stretch occur in the same highly congested "fingerprint" region, standard visual inspection is insufficient.

This guide provides a rigorous, self-validating methodology to isolate and identify these characteristic peaks by comparing the target compound against its free base form and a non-fluorinated analog.

Mechanistic Causality of Characteristic IR Peaks

To accurately interpret the IR spectrum of 4-[(2-Fluoroethoxy)methyl]piperidine HCl, we must understand the physical causality behind its vibrational modes:

  • The Hydrochloride Salt State (N–H⁺ Stretch): Converting the free piperidine base into a hydrochloride salt drastically alters the amine stretching region. Protonation creates an ammonium cation (NH₂⁺) that engages in strong hydrogen bonding with the chloride counterion. This interaction weakens the N–H bond, shifting the sharp secondary amine stretch (~3300 cm⁻¹) down to a broad, complex series of bands between 2400 cm⁻¹ and 2900 cm⁻¹[1].

  • The Ether Linkage (C–O–C Stretch): The asymmetric stretching of the aliphatic ether linkage requires significant energy due to the bond angle and steric environment, producing a strong, characteristic absorption band typically between 1070 cm⁻¹ and 1120 cm⁻¹[2][3].

  • The Fluoroalkyl Group (C–F Stretch): Fluorine is highly electronegative, making the C–F bond heavily polarized. When this bond vibrates, it causes a massive change in the molecular dipole moment, resulting in an exceptionally intense absorption band. In aliphatic systems, this typically manifests as a multiplet between 1000 cm⁻¹ and 1250 cm⁻¹[4][5].

Comparative Spectral Analysis

To objectively validate the target compound, we must benchmark its performance against structural alternatives. This comparative approach isolates the spectral contributions of the salt state and the fluorine atom.

  • Alternative A (State Control): 4-[(2-Fluoroethoxy)methyl]piperidine (Free Base)

  • Alternative B (Structural Control): 4-(ethoxymethyl)piperidine HCl (Non-fluorinated analog)

Quantitative IR Peak Comparison
Functional Group4-[(2-Fluoroethoxy)methyl]piperidine HClFree Base AlternativeNon-Fluorinated HCl AlternativeCausality / Spectral Shift
Amine / Ammonium 2400–2900 cm⁻¹ (Broad, strong)~3300 cm⁻¹ (Sharp, medium)2400–2900 cm⁻¹ (Broad, strong)Protonation (HCl salt) induces strong hydrogen bonding, broadening and shifting the N-H stretch to lower wavenumbers[1].
Ether (C–O–C) 1070–1120 cm⁻¹ (Strong)1070–1120 cm⁻¹ (Strong)1070–1120 cm⁻¹ (Strong)Asymmetric stretching of the aliphatic ether linkage remains relatively stable across all forms[2][3].
Fluoroalkyl (C–F) 1000–1250 cm⁻¹ (Very strong, multiplet)1000–1250 cm⁻¹ (Very strong, multiplet)AbsentThe highly polarized C-F bond creates a massive dipole moment change, dominating the fingerprint region[4][5].

Self-Validating Experimental Protocol: ATR-FTIR Analysis

Because 4-[(2-Fluoroethoxy)methyl]piperidine HCl is a hygroscopic salt, traditional KBr pellet preparation is prone to moisture contamination, which obscures the critical N–H⁺ region. Attenuated Total Reflectance (ATR) FTIR is the superior alternative.

To ensure trustworthiness, the following protocol is designed as a self-validating system —utilizing parallel controls and mathematical deconvolution to eliminate assignment ambiguity.

Step 1: Environmental Baseline Validation

  • Action: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on the bare, cleaned diamond ATR crystal.

  • Causality: Atmospheric H₂O and CO₂ fluctuate continuously. A fresh background ensures these vapor-phase peaks do not artificially inflate or mask the broad N–H⁺ region (2400–2900 cm⁻¹).

Step 2: Sample Application & Pressure Optimization

  • Action: Deposit 2–3 mg of the target HCl salt directly onto the crystal. Apply standardized pressure using the ATR anvil until the real-time preview shows a stable C–H stretch intensity (~2950 cm⁻¹).

  • Causality: The evanescent IR wave penetrates only 0.5–2 µm into the sample. Insufficient pressure leads to poor optical contact, resulting in artificially weak signals that skew quantitative peak ratios.

Step 3: Parallel Control Acquisition (Internal Validation)

  • Action: Repeat Steps 1 and 2 using the non-fluorinated analog, 4-(ethoxymethyl)piperidine HCl.

  • Causality: The C–F stretch (1000–1250 cm⁻¹) and C–O–C stretch (1070–1120 cm⁻¹) heavily overlap. By acquiring a parallel control that lacks the fluorine atom, we create a pristine spectral subtraction baseline.

Step 4: Spectral Subtraction & Second-Derivative Deconvolution

  • Action: Digitally subtract the normalized control spectrum from the target spectrum. Apply a Savitzky-Golay second-derivative filter to the 1000–1300 cm⁻¹ region.

  • Causality: Subtraction nullifies the shared C–O–C and piperidine skeletal vibrations. The second-derivative algorithm mathematically resolves hidden overlapping peaks, exposing the pure C–F stretching multiplet as sharp negative minima, definitively validating the compound's structure.

Workflow Visualization

IR_Workflow A Sample Preparation (Dry HCl Salt) B ATR-FTIR Scanning (Diamond Crystal) A->B Apply Pressure C Spectral Acquisition (4000 - 400 cm⁻¹) B->C 32 Scans D Primary Peak Identification (N-H⁺, C-O-C, C-F) C->D Baseline Correction E Second-Derivative Deconvolution D->E Overlap Resolution (1000-1300 cm⁻¹) F Structural Validation Confirmed E->F Peak Match

ATR-FTIR workflow for validating fluorinated piperidine HCl salts via peak deconvolution.

References

  • Source: scirp.
  • Source: cdnsciencepub.
  • Source: mdpi.
  • Title: Synthesis of some novel enzyme inhibitors and antibacterial agents derived from 5-(1-(4-tosyl)piperidin-4-yl)
  • Source: researchgate.

Sources

Validation

Purity Analysis of 4-[(2-Fluoroethoxy)methyl]piperidine Hydrochloride: GC-MS vs. Alternative Modalities

As drug development pipelines increasingly rely on highly functionalized building blocks, the analytical characterization of these intermediates becomes a critical bottleneck. 4-[(2-Fluoroethoxy)methyl]piperidine hydroch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized building blocks, the analytical characterization of these intermediates becomes a critical bottleneck. 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride is a specialized secondary amine salt[1] often utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and radiopharmaceuticals.

While Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently the default for pharmaceutical salts, Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled advantages for volatile impurity profiling, high-resolution isomer separation, and reproducible electron ionization (EI) library matching[2]. However, analyzing a secondary amine hydrochloride via GC-MS presents distinct chemical challenges that require strategic sample preparation[3].

This guide objectively compares GC-MS against alternative analytical modalities and provides a field-proven, self-validating protocol for the precise purity analysis of this compound.

The Mechanistic Challenge: Why GC-MS Requires Strategic Intervention

Directly injecting 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride into a GC-MS system will result in analytical failure. As a Senior Application Scientist, it is crucial to understand the causality behind this limitation to design an effective workflow:

  • The Volatility Barrier (The Salt Form): Hydrochloride salts possess virtually zero vapor pressure. If injected directly, the salt will not volatilize; instead, it will thermally degrade in the GC inlet (typically at 250°C) or accumulate in the liner, leading to severe ion source contamination and signal loss[3].

  • The Adsorption Barrier (The Secondary Amine): Even if converted to a free base, the piperidine ring contains a secondary amine with an active hydrogen. In the vapor phase, this active hydrogen aggressively forms hydrogen bonds with free silanol groups (Si-OH) present on the glass inlet liner and the stationary phase of the capillary column. This results in severe peak tailing, irreversible adsorption, and poor sensitivity[3].

The Solution: The analyte must undergo a two-step transformation: alkaline freebasing to restore volatility, followed by chemical derivatization (e.g., silylation via BSTFA) to mask the active hydrogen, ensuring a sharp, Gaussian peak shape[4].

Modality Comparison: GC-MS vs. LC-MS vs. HPLC-UV

To objectively evaluate the best tool for purity analysis, we must compare the performance metrics of GC-MS against LC-MS and HPLC-UV.

Table 1: Performance Comparison for Piperidine Derivative Purity Analysis
Analytical ModalitySample PreparationTarget AnalytesSensitivity (LOD)Primary AdvantagePrimary Limitation
GC-MS (EI) Complex (Freebasing + Derivatization)Volatile/Semi-volatile free bases~0.1 - 1 ng/mLHigh resolution of structural isomers; robust spectral library matching[2].Incompatible with salts; requires rigorous sample cleanup[3].
LC-MS (ESI) Simple (Dilute & Shoot)Polar, non-volatile, intact salts~0.01 - 0.5 ng/mLDirect analysis of the HCl salt without derivatization[2].Susceptible to matrix effects and ion suppression.
HPLC-UV Simple (Buffer dilution)Chromophore-containing compounds~50 - 100 ng/mLRobust, low cost, ubiquitous in QA/QC labs.Lacks mass confirmation; poor sensitivity for weak chromophores.

Verdict: Choose LC-MS for rapid, routine assay of the main component. Choose GC-MS when you need to resolve closely related volatile impurities (e.g., des-fluoro or positional isomers) or when quantifying residual synthetic solvents alongside the API[2].

Visualizing the Analytical Workflow

The decision-making process and subsequent sample preparation for GC-MS analysis require a precise sequence of operations to ensure data integrity.

G Start 4-[(2-Fluoroethoxy)methyl] piperidine HCl Split Select Analytical Modality Start->Split LCMS LC-MS Analysis (Direct Injection) Split->LCMS Polar/Salt Tolerant GCMS GC-MS Analysis (Requires Volatilization) Split->GCMS High Volatility Needed Freebase Alkaline Extraction (NaOH + DCM) GCMS->Freebase Step 1: Neutralize HCl Derivatize Derivatization (BSTFA / TMCS) Freebase->Derivatize Step 2: Mask 2° Amine AnalyzeGC GC-MS Injection (EI Mode, SIM/Scan) Derivatize->AnalyzeGC Step 3: Analysis

Decision tree and sample preparation workflow for the purity analysis of piperidine derivatives.

Self-Validating Experimental Protocol: GC-MS Analysis

To guarantee trustworthiness, an analytical protocol cannot merely be a list of steps; it must be a self-validating system . This protocol incorporates an Internal Standard (IS) prior to extraction to mathematically correct for any losses during the liquid-liquid extraction (LLE) or incomplete derivatization.

Materials Required:
  • Analyte: 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride (1 mg/mL in LC-MS grade water).

  • Internal Standard (IS): Piperidine-d11 (100 µg/mL in water).

  • Reagents: 1M NaOH (aq), Dichloromethane (DCM), Anhydrous Sodium Sulfate ( Na2​SO4​ ).

  • Derivatization Agent: BSTFA + 1% TMCS[4].

Step-by-Step Methodology:

Step 1: Internal Standard Spiking & Freebasing

  • Action: To a 2.0 mL microcentrifuge tube, add 1.0 mL of the analyte solution and spike with 10 µL of the Piperidine-d11 IS. Add 200 µL of 1M NaOH.

  • Causality: The IS is added before any chemical manipulation to track recovery efficiency. The NaOH shifts the pH > 12, deprotonating the piperidinium ion and converting the highly polar salt into a lipophilic free base[4].

Step 2: Liquid-Liquid Extraction (LLE)

  • Action: Add 1.0 mL of DCM. Vortex vigorously for 60 seconds, then centrifuge at 3000 rpm for 5 minutes to break any emulsions.

  • Causality: The non-polar free base partitions entirely into the lower DCM layer, leaving the inorganic chloride salts and highly polar impurities trapped in the upper aqueous layer. This protects the GC-MS ion source from non-volatile contamination[3].

Step 3: Moisture Removal

  • Action: Carefully transfer the lower DCM layer using a glass Pasteur pipette and pass it through a small column of anhydrous Na2​SO4​ into a clean GC vial.

  • Causality: BSTFA is highly moisture-sensitive. Even trace amounts of water carried over from the LLE will rapidly hydrolyze the derivatization reagent, leading to incomplete silylation and poor reproducibility.

Step 4: Silylation (Derivatization)

  • Action: Evaporate the DCM layer to approximately 100 µL under a gentle stream of nitrogen. Add 50 µL of BSTFA + 1% TMCS. Cap the vial tightly and incubate at 60°C for 30 minutes.

  • Causality: The BSTFA reacts with the secondary amine, replacing the active hydrogen with a trimethylsilyl (TMS) group. The 1% TMCS acts as a catalyst. The original free base mass (~161 Da) is increased to ~233 Da, significantly enhancing thermal stability and eliminating silanol interactions in the GC column[4].

Step 5: GC-MS Acquisition

  • Action: Inject 1 µL into the GC-MS (Split ratio 10:1). Use a mid-polar column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Program the oven from 60°C (hold 2 min) to 280°C at 15°C/min.

  • Causality: The DB-5MS stationary phase provides optimal selectivity for semi-volatile amines. The split injection prevents column overloading, ensuring sharp peak symmetry for accurate purity integration.

References

  • ChemicalBook. "4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride".
  • MDPI. "Derivatization in Analytical Chemistry".
  • Emery Pharma. "LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry".
  • Organomation. "GC-MS Sample Preparation".

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Core Principles Understanding the potential hazards of 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride is fundamental to safe handl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Core Principles

Understanding the potential hazards of 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride is fundamental to safe handling. Based on analogous compounds, this substance should be treated as potentially hazardous.

Anticipated Hazards:

  • Toxicity: Piperidine hydrochlorides can be toxic if swallowed.[4][6]

  • Irritation: It is likely to cause skin and serious eye irritation.[3][8][9] It may also cause respiratory irritation, particularly if handled as a dust.[1][5][9]

  • Unknown Properties: The chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated. Therefore, it is crucial to handle it with a high degree of caution.

The core principle of handling this compound is the Precautionary Principle . Assume the compound is hazardous and take all necessary steps to minimize exposure until more specific data becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride. The following table outlines the recommended PPE, and the subsequent workflow diagram illustrates the correct donning and doffing procedure.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves are recommended for incidental contact.[10] For prolonged or direct contact, consider thicker, chemical-resistant gloves such as butyl rubber. Always inspect gloves for tears or degradation before use.[1]To prevent skin contact and potential absorption. Aromatic and halogenated hydrocarbons can degrade some glove materials.[11]
Eye Protection Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes.To protect against splashes that could cause serious eye irritation or damage.[3][8][12]
Body Protection A professional lab coat must be worn.[10][12] For larger quantities, a chemical-resistant apron is advised.[10]To protect the skin and clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator may be necessary.[1][10]To prevent inhalation of the compound, which may cause respiratory irritation.[1][9]
PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3

Caption: PPE Donning and Doffing Sequence.

Operational Plan: From Receipt to Disposal

A systematic approach to handling 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][7][13]

  • Keep the container tightly closed.[2][4]

  • The storage area should be accessible only to authorized personnel.

Handling Procedures
  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Assemble all necessary equipment and reagents before starting.

    • Have an emergency plan in place and ensure an eyewash station and safety shower are accessible.[7][14]

  • Weighing and Transfer:

    • Perform all weighing and transfers within a chemical fume hood to contain any dust or vapors.

    • Use a spatula for solid transfers to minimize dust generation.

    • Close the container immediately after use.

  • Experimental Use:

    • Handle the compound in a manner that avoids contact with skin, eyes, and clothing.[1][13]

    • Do not eat, drink, or smoke in the work area.

    • Wash hands thoroughly after handling.[1][13]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a solid spill, carefully sweep it up to avoid creating dust and place it in a labeled, sealed container for disposal.[2][4][13]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your laboratory supervisor or safety officer.

Emergency Response Plan

Emergency_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size and Hazard Spill->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain and Clean Spill PPE->Contain Dispose Dispose of Waste Contain->Dispose Report Report Incident Dispose->Report

Caption: Emergency Spill Response Plan.

Disposal Plan

Proper disposal of 4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated gloves, paper towels, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Disposal Route:

    • Dispose of the waste through an approved waste disposal plant.[4][5][8] Do not dispose of it in the regular trash or down the drain.[1]

  • Regulatory Compliance:

    • Ensure that all disposal practices are in accordance with local, state, and federal regulations.[2]

First Aid Measures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][2][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][3][4][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Always provide the Safety Data Sheet (or this guide if an SDS is unavailable) to the responding medical personnel. [1][3]

References

  • Personal Protective Equipment Selection Guide. (2015, July 22). University of California, Riverside, Environmental Health & Safety. [Link]

  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.[Link]

  • 1-(2-CHLOROETHYL)PIPERIDINE HYDROCHLORIDE - SD Fine-Chem. SD Fine-Chem Limited. [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency. [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Resistance - the NMSU safety. (2015, July 2). New Mexico State University. [Link]

  • SAFETY DATA SHEET - Merck. Merck. [Link]

  • Protective Gear - Organic Chemistry at CU Boulder. University of Colorado Boulder. [Link]

  • Piperidine hydrochloride - SAFETY DATA SHEET. (2023, August 11). Alfa Aesar. [Link]

  • Personal Protective Equipment - OPCW. Organisation for the Prohibition of Chemical Weapons. [Link]

  • 4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine hydrochloride - NextSDS. NextSDS. [Link]

  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.[Link]

  • (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride - PubChem - NIH. National Institutes of Health. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.